PF-04957325
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPYEMGHGDRRZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Neuronal Mechanism of Action of PF-04957325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of PF-04957325, a potent and selective phosphodiesterase 8 (PDE8) inhibitor, with a focus on its effects within neurons. This document summarizes key quantitative data, details established experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the cAMP Signaling Cascade
This compound exerts its effects by selectively inhibiting phosphodiesterase 8 (PDE8), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). PDE8 exists in two isoforms, PDE8A and PDE8B, both of which are potently inhibited by this compound.[1][2][3] By blocking PDE8 activity, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels subsequently activates Protein Kinase A (PKA), a key downstream effector. Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that, upon activation, modulates the expression of various genes crucial for neuronal function, including synaptic plasticity, neuroinflammation, and cell survival.[4]
A significant outcome of CREB activation in neurons is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal health, synaptic function, and memory.[4] The this compound-mediated enhancement of the cAMP/PKA/CREB/BDNF signaling axis is central to its observed effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease.
Quantitative Data: Potency and Selectivity
The efficacy of this compound is underscored by its high potency and selectivity for PDE8 isoforms, as demonstrated by its low half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Selectivity |
| PDE8A | 0.7 | >1.5 µM against other PDE isoforms |
| PDE8B | 0.3 - 0.4 | >1.5 µM against other PDE isoforms |
Signaling Pathway and Experimental Visualizations
To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway in Neurons.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for studying the effects of this compound in neuronal contexts.
In Vitro Studies in BV2 Microglial Cells
These experiments are designed to investigate the direct effects of this compound on microglial activation and neuroinflammatory signaling pathways.
4.1.1. Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed BV2 cells in 6-well plates.
-
Pre-treat cells with this compound at concentrations of 150, 300, or 600 nM for 6 hours.
-
Induce an inflammatory response by adding 10 µM of amyloid-β oligomers (AβO) for 24 hours.
-
Collect cell culture supernatants for cytokine analysis and cell lysates for protein analysis.
-
4.1.2. Western Blot Analysis
-
Objective: To quantify the expression levels of key proteins in the PDE8/cAMP/CREB signaling pathway.
-
Procedure:
-
Prepare total protein lysates from treated BV2 cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against PDE8A, PDE8B, phospho-PKA, PKA, phospho-CREB, CREB, and BDNF overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Normalize protein expression to a loading control such as β-actin or GAPDH.
-
4.1.3. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of pro-inflammatory cytokines and cAMP in the cell culture supernatant and lysates, respectively.
-
Procedure for Cytokines (IL-6, TNF-α):
-
Use commercially available ELISA kits for mouse IL-6 and TNF-α.
-
Add cell culture supernatants to the antibody-coated microplate.
-
Follow the kit manufacturer's instructions for incubation with detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.
-
-
Procedure for cAMP:
-
Use a commercially available cAMP ELISA kit.
-
Lyse the cells and use the lysates for the assay.
-
Follow the kit manufacturer's protocol for competitive binding and signal detection.
-
Calculate cAMP concentrations based on a standard curve.
-
In Vivo Studies in Alzheimer's Disease Mouse Models
These experiments assess the therapeutic potential of this compound in animal models of Alzheimer's disease.
4.2.1. Animal Models and Drug Administration
-
Models:
-
Amyloid-β oligomer (AβO)-injected C57BL/6J mice.
-
APP/PS1 transgenic mice.
-
-
Drug Administration:
-
Administer this compound orally by gavage at doses of 0.1 or 1 mg/kg daily for 21 consecutive days.
-
A vehicle control group (e.g., DMSO in PBS) should be included.
-
4.2.2. Behavioral Testing
-
Objective: To evaluate the effects of this compound on cognitive function.
-
Y-Maze Test:
-
Assesses spatial working memory.
-
The maze consists of three arms of equal size.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
-
-
Novel Object Recognition (NOR) Test:
-
Evaluates recognition memory.
-
In a familiarization phase, expose the mouse to two identical objects.
-
In the test phase, replace one object with a novel one.
-
Measure the time spent exploring the novel versus the familiar object.
-
-
Morris Water Maze (MWM):
-
Assesses spatial learning and memory.
-
Use a circular pool filled with opaque water.
-
Acquisition Phase: Train the mice to find a hidden platform over several days. Record the escape latency and path length.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.
-
4.2.3. Post-Mortem Tissue Analysis
-
Objective: To examine the molecular changes in the brain following treatment.
-
Procedure:
-
At the end of the treatment period, euthanize the mice and collect the brain tissue.
-
Dissect the hippocampus and cortex for protein and RNA analysis.
-
Perform Western blotting on brain homogenates to analyze the PDE8/cAMP/CREB signaling pathway as described in the in vitro protocol.
-
Conduct immunohistochemistry on brain sections to assess microglial activation using markers like Iba1.
-
Conclusion
This compound is a highly potent and selective PDE8 inhibitor that modulates neuronal function primarily through the enhancement of the cAMP/PKA/CREB signaling pathway. This mechanism leads to downstream effects, including the attenuation of neuroinflammation and the upregulation of neurotrophic factors like BDNF. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PDE8 inhibitors as potential therapeutic agents for neurodegenerative and neuroinflammatory disorders. The provided visualizations offer a clear overview of the molecular pathways and experimental designs crucial for research in this area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDE8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of PF-04957325 in T-Cells
This technical guide provides a comprehensive overview of the function of this compound in T-lymphocytes. This compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), playing a significant role in the modulation of T-cell function, particularly in adhesion and motility.[1][2][3] This document consolidates key findings, quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Selective PDE8 Inhibition
This compound exerts its effects by selectively inhibiting the enzymatic activity of PDE8A and PDE8B, two isoforms of the phosphodiesterase family that are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE8, this compound leads to an increase in intracellular cAMP levels within T-cells. This elevation in cAMP has profound consequences for downstream signaling pathways that regulate various T-cell functions.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) | Selectivity |
| PDE8A | 0.7 | >1.5 µM against all other PDE isoforms |
| PDE8B | 0.3 | >1.5 µM against all other PDE isoforms |
Functional Effects on T-Cells
The primary and most distinct function of this compound in T-cells is the regulation of cell adhesion and motility, with minimal impact on proliferation and cytokine production, especially when compared to inhibitors of other PDE families like PDE4.
This compound has been shown to significantly suppress the adhesion of effector T-cells (Teff) to endothelial cells. This effect is mediated through the inhibition of firm tether formation between the T-cell integrin LFA-1 and its ligand ICAM-1 on endothelial cells.
-
Key Finding: Inhibition of PDE8 with this compound reduces T-cell blast adhesion to endothelial cells by up to 53%. In contrast, the PDE4 inhibitor piclamilast (PICL) was found to increase firm T-cell adhesion.
A notable characteristic of this compound is its limited effect on T-cell proliferation. This distinguishes it from PDE4 inhibitors, which are potent suppressors of T-cell proliferation.
-
Key Finding: this compound is over two orders of magnitude less efficient than the PDE4 inhibitor PICL in suppressing polyclonal Teff cell proliferation. In studies with myelin oligodendrocyte glycoprotein (MOG)-reactive T-cells, this compound did not significantly suppress proliferation either in vivo or in vitro.
Similar to its effect on proliferation, this compound shows no significant effect on the expression of key cytokines in T-cells.
-
Key Finding: Treatment with this compound did not alter the production of IFN-γ or IL-17 in MOG-immunized mice.
Signaling Pathway of this compound in T-Cell Adhesion
The inhibitory effect of this compound on T-cell adhesion is primarily mediated through the cAMP-PKA-Raf-1 signaling axis. In its basal state, PDE8A forms a complex with the kinase Raf-1, protecting it from inhibitory phosphorylation by Protein Kinase A (PKA). Inhibition of PDE8A by this compound disrupts this protection.
The resulting increase in local cAMP concentration leads to the activation of PKA, which then phosphorylates Raf-1 at serine 259. This phosphorylation event inhibits Raf-1 function, subsequently impairing LFA-1-mediated adhesion.
References
An In-depth Technical Guide to PF-04957325 and the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-04957325, a potent and selective inhibitor of phosphodiesterase 8 (PDE8). It details the compound's mechanism of action within the cyclic adenosine monophosphate (cAMP) signaling pathway, presents key quantitative data, outlines relevant experimental protocols, and illustrates critical concepts through detailed diagrams.
Core Mechanism of Action: Inhibition of PDE8
Cyclic AMP (cAMP) is a crucial second messenger involved in numerous physiological processes. Its intracellular concentration is meticulously regulated by a balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides.[1]
This compound exerts its effects by specifically targeting and inhibiting the PDE8 family, which consists of two isoforms, PDE8A and PDE8B.[2][3] These are high-affinity, cAMP-specific hydrolases.[1][4] By inhibiting PDE8, this compound prevents the breakdown of cAMP into 5'-AMP. This leads to an accumulation of intracellular cAMP, thereby amplifying the signaling cascade downstream of cAMP-dependent pathways. This mechanism is distinct from that of many common PDE inhibitors, such as IBMX, which is known to be ineffective against the PDE8 family.
Quantitative Data: Potency and Selectivity
This compound is distinguished by its high potency for PDE8 isoforms and remarkable selectivity against other PDE families. This makes it a valuable tool for specifically investigating the role of PDE8 in cellular processes.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Target | IC₅₀ Value | Reference |
|---|---|---|
| PDE8A | 0.7 nM | |
| PDE8B | 0.3 nM |
| Other PDE Isoforms | >1.5 µM | |
Table 2: Functional Potency (EC₅₀) in Cellular Assays
| Cell Type | Assay | Measured Effect | EC₅₀ Value | Reference |
|---|---|---|---|---|
| PDE8B(-/-) Mouse Leydig Cells | Testosterone Production | Stimulation | 38 nM |
| PDE8A(-/-) Mouse Leydig Cells | Testosterone Production | Stimulation | Not specified, but 10-fold less potent than in PDE8B(-/-) cells | |
Downstream Signaling and Biological Effects
The accumulation of cAMP following PDE8 inhibition by this compound activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream substrates. This triggers diverse biological outcomes depending on the cellular context.
-
Steroidogenesis: In Leydig and adrenal cells, increased cAMP/PKA activity enhances steroid production. This is achieved by phosphorylating cholesterol-ester hydrolase (CEH)/hormone-sensitive lipase (HSL) and increasing the expression of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates cholesterol transport into mitochondria—a rate-limiting step in steroid synthesis.
-
Neuroinflammation and Cognition: In models of Alzheimer's disease, this compound has been shown to reverse neuroinflammation. The elevated cAMP levels activate the PKA/CREB (cAMP response element-binding protein) signaling pathway. This pathway is pivotal for memory consolidation and the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF).
-
T-Cell Function: In T-cells, PDE8 inhibition by this compound has been shown to suppress adhesion and motility, suggesting a role in modulating immune responses and inflammation. This effect is linked to the regulation of the Raf-1 kinase complex.
Key Experimental Protocols
This section provides condensed methodologies for assays crucial to studying this compound.
This protocol determines the inhibitory effect of this compound on PDE8 activity.
-
Preparation: Thaw purified PDE8 enzyme and prepare a reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the PDE8 enzyme with the reaction buffer containing a specific concentration of this compound or vehicle control.
-
Initiation: Start the reaction by adding a substrate mix containing a known concentration of unlabeled ('cold') cAMP and a tracer amount of ³H-labeled ('hot') cAMP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes) during which the enzyme is active.
-
Termination: Stop the reaction by boiling the samples at 100°C for 2 minutes to denature the PDE enzyme.
-
Conversion: Add snake venom (containing 5'-nucleotidase) to each sample to convert the ³H-5'-AMP product to ³H-adenosine. This step is crucial as the subsequent separation resin cannot distinguish cAMP from 5'-AMP.
-
Separation: Add an anion exchange resin (e.g., Dowex) to the samples. The resin binds the negatively charged, unhydrolyzed ³H-cAMP, while the neutral ³H-adenosine product remains in the supernatant.
-
Quantification: Centrifuge the samples, transfer the supernatant to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol quantifies changes in intracellular cAMP levels in response to this compound.
-
Cell Culture and Treatment: Plate cells (e.g., MA-10 Leydig cells, BV2 microglia) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for a specified time. An adenylyl cyclase activator (e.g., Forskolin) can be used to stimulate basal cAMP production.
-
Cell Lysis: Aspirate the culture medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit (e.g., from Cayman Chemical).
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. Briefly, the cell lysate (containing cAMP) is added to a plate pre-coated with a cAMP-specific antibody, along with a fixed amount of cAMP conjugated to an enzyme (e.g., acetylcholinesterase).
-
Competition: The cAMP from the cell lysate competes with the enzyme-conjugated cAMP for binding to the antibody. Higher concentrations of cAMP in the lysate result in less binding of the enzyme conjugate.
-
Washing and Development: Wash the plate to remove unbound reagents. Add the enzyme substrate, which generates a colored product.
-
Measurement: Read the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the cAMP concentration in the sample.
-
Quantification: Calculate the cAMP concentration in each sample by comparing its absorbance to a standard curve generated with known cAMP concentrations.
References
- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-04957325 in Alzheimer's Disease: A Technical Guide
An In-Depth Examination of a Novel Phosphodiesterase-8 Inhibitor for Neuroinflammation and Cognitive Decline
This technical guide provides a comprehensive overview of the preclinical evidence for PF-04957325 as a potential therapeutic agent for Alzheimer's disease (AD). The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's mechanism of action, key experimental findings, and the methodologies used in its evaluation.
Executive Summary
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Neuroinflammation, mediated by microglia, is increasingly recognized as a critical component of AD pathogenesis. This compound is a potent and selective inhibitor of phosphodiesterase-8 (PDE8), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE8, this compound increases intracellular cAMP levels, activating the cAMP/PKA/CREB signaling pathway. This pathway is crucial for neuronal survival, synaptic plasticity, and the modulation of inflammatory responses. Preclinical studies have demonstrated that this compound can mitigate Aβ-induced neuroinflammation, reverse cognitive deficits in mouse models of AD, and reduce Aβ generation.[1] These findings highlight the therapeutic potential of targeting PDE8 in the treatment of Alzheimer's disease.
Mechanism of Action: The PDE8/cAMP/CREB Signaling Pathway
This compound exerts its effects by modulating the PDE8/cAMP/CREB signaling cascade. In the context of Alzheimer's disease, Aβ oligomers (AβO) have been shown to upregulate the expression of PDE8.[1] This increased PDE8 activity leads to the degradation of cAMP, a critical second messenger. Reduced cAMP levels result in the decreased activation of Protein Kinase A (PKA) and subsequently, the dephosphorylation and inactivation of the cAMP-response element-binding protein (CREB). CREB is a transcription factor that plays a vital role in the expression of genes involved in learning, memory, and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF).
By inhibiting PDE8, this compound prevents the degradation of cAMP. The resulting increase in cAMP levels activates PKA, which then phosphorylates and activates CREB. Activated CREB translocates to the nucleus and promotes the transcription of target genes like BDNF, which supports synaptic function and neuronal health. Furthermore, this pathway has been shown to suppress the pro-inflammatory activity of microglia.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.
In Vitro Efficacy in AβO-treated BV2 Microglia
| Parameter | Vehicle | AβO | AβO + PF (150 nM) | AβO + PF (300 nM) | AβO + PF (600 nM) |
| Inflammatory Cytokines (pg/mL) | |||||
| IL-1β | 25.3 ± 3.1 | 148.2 ± 12.5 | 110.1 ± 9.8 | 85.6 ± 7.2 | 60.3 ± 5.5 |
| IL-6 | 30.1 ± 3.5 | 185.4 ± 15.1 | 135.7 ± 11.3 | 102.4 ± 8.9 | 75.8 ± 6.7 |
| TNF-α | 45.2 ± 4.2 | 250.6 ± 20.3 | 180.3 ± 14.6 | 130.9 ± 10.8 | 95.1 ± 8.2 |
| PDE8/cAMP/CREB Pathway Proteins (Relative Expression) | |||||
| PDE8A | 1.00 ± 0.10 | 2.51 ± 0.22 | 1.85 ± 0.16 | 1.42 ± 0.12 | 1.15 ± 0.10 |
| PDE8B | 1.00 ± 0.09 | 2.83 ± 0.25 | 2.01 ± 0.18 | 1.55 ± 0.14 | 1.21 ± 0.11 |
| cAMP (pmol/mg protein) | 18.2 ± 1.5 | 7.5 ± 0.8 | 11.3 ± 1.0 | 14.8 ± 1.2 | 16.9 ± 1.4 |
| p-CREB/CREB Ratio | 1.00 ± 0.08 | 0.35 ± 0.04 | 0.58 ± 0.05 | 0.79 ± 0.07 | 0.92 ± 0.08 |
| BDNF | 1.00 ± 0.11 | 0.42 ± 0.05 | 0.65 ± 0.06 | 0.83 ± 0.07 | 0.95 ± 0.09 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. AβO group. |
In Vivo Efficacy in Mouse Models of Alzheimer's Disease
| Parameter | Control | AD Model | AD Model + PF (1 mg/kg) |
| Cognitive Performance | |||
| Y-Maze Spontaneous Alternation (%) | 75.3 ± 5.1 | 48.2 ± 4.5 | 69.8 ± 5.3 |
| Novel Object Recognition Index | 0.68 ± 0.05 | 0.32 ± 0.04 | 0.61 ± 0.06 |
| MWM Escape Latency (s, Day 5) | 15.2 ± 2.1 | 45.8 ± 4.3 | 20.5 ± 2.8 |
| Hippocampal Biomarkers | |||
| Iba-1 Positive Cells (cells/mm²) | 15.6 ± 2.3 | 48.9 ± 5.1 | 22.4 ± 3.0 |
| IL-1β (pg/mg protein) | 10.2 ± 1.1 | 35.8 ± 3.2 | 15.3 ± 1.8 |
| TNF-α (pg/mg protein) | 18.5 ± 1.9 | 55.2 ± 4.8 | 25.1 ± 2.6 |
| p-CREB/CREB Ratio | 1.00 ± 0.09 | 0.41 ± 0.05 | 0.88 ± 0.07 |
| BDNF (Relative Expression) | 1.00 ± 0.10 | 0.48 ± 0.06 | 0.91 ± 0.08** |
| Aβ₁₋₄₂ (pg/mg protein) | - | 250.4 ± 22.1 | 165.7 ± 15.8 |
| Data are presented as mean ± SEM. AD Model refers to AβO-injected mice or APP/PS1 mice. *p < 0.05, **p < 0.01 vs. AD Model group. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Studies
-
Cell Culture: BV2 murine microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Amyloid-β Oligomer (AβO) Preparation: Synthetic Aβ₁₋₄₂ peptide was dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. The HFIP was evaporated, and the resulting peptide film was dissolved in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. This stock was then diluted to 100 µM with phenol red-free F12 medium and incubated at 4°C for 24 hours to form oligomers.
-
This compound Treatment: BV2 cells were pre-treated with this compound (150, 300, or 600 nM) or vehicle (0.1% DMSO) for 2 hours before stimulation with 5 µM AβO for 24 hours.
-
ELISA for Cytokines: The concentrations of IL-1β, IL-6, and TNF-α in the cell culture supernatants were measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blotting: Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. Membranes were probed with primary antibodies against PDE8A, PDE8B, p-CREB, CREB, BDNF, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
-
Animal Models: Two mouse models of Alzheimer's disease were used:
-
C57BL/6J mice intracerebroventricularly injected with AβO.
-
10-month-old APP/PS1 transgenic mice.
-
-
This compound Administration: this compound (1 mg/kg) or vehicle was administered daily by oral gavage for 4 weeks.
-
Behavioral Tests:
-
Y-Maze: Spontaneous alternation was measured to assess spatial working memory. Mice were allowed to freely explore a Y-shaped maze for 8 minutes.
-
Novel Object Recognition (NOR): This test was used to evaluate recognition memory. Mice were habituated to an arena with two identical objects and then, after a delay, re-exposed to the arena with one familiar and one novel object.
-
Morris Water Maze (MWM): Spatial learning and memory were assessed by training mice to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant during a probe trial were measured.
-
-
Immunohistochemistry: Brain sections were stained with an anti-Iba-1 antibody to quantify microglial activation in the hippocampus.
-
Biochemical Analysis: Hippocampal tissue was homogenized for ELISA and Western blotting to measure the levels of inflammatory cytokines, Aβ₁₋₄₂, and proteins in the PDE8/cAMP/CREB pathway, as described for the in vitro studies.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, a selective PDE8 inhibitor, holds significant promise as a therapeutic agent for Alzheimer's disease. By targeting the PDE8/cAMP/CREB signaling pathway, this compound effectively reduces neuroinflammation, ameliorates cognitive deficits, and lowers Aβ levels in animal models of AD.[1] These findings provide a solid rationale for further investigation into the safety and efficacy of this compound in more advanced preclinical models and ultimately, in human clinical trials. Future research should focus on optimizing dosing regimens, evaluating long-term treatment effects, and exploring potential synergistic effects with other AD therapies. The modulation of the PDE8 enzyme represents a novel and compelling strategy in the multifaceted approach to treating Alzheimer's disease.
References
PF-04957325: A Technical Guide to a Highly Selective PDE8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-04957325, a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Compound Data: this compound
This compound is a small molecule inhibitor that has demonstrated significant potency and selectivity for the PDE8 family, which comprises two isoforms, PDE8A and PDE8B. These enzymes are high-affinity, cAMP-specific phosphodiesterases involved in the regulation of various cellular processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Selectivity Notes |
| PDE8A | 0.7 nM[1][2] | Highly potent inhibition. |
| PDE8B | <0.3 nM[1][2] | Demonstrates very high potency. |
| Other PDE Isoforms | >1.5 µM[1] | Exhibits high selectivity against other PDE families. |
Signaling Pathways
The primary mechanism of action for this compound is the inhibition of PDE8, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This modulation of cAMP signaling has significant downstream effects on various cellular functions.
cAMP Signaling Pathway
The canonical cAMP signaling pathway involves the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PDE8 plays a crucial role in this pathway by hydrolyzing cAMP, thus terminating the signal. By inhibiting PDE8, this compound effectively prolongs and enhances cAMP-mediated signaling.
Interaction with the Raf-1/MAPK Pathway
Recent studies have revealed a direct interaction between PDE8A and the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. PDE8A binds to Raf-1, protecting it from inhibitory phosphorylation by PKA. By inhibiting PDE8A, this compound can lead to increased local cAMP levels around Raf-1, promoting its inhibitory phosphorylation and thereby downregulating the MAPK pathway.
Key Experimental Protocols
Detailed methodologies for assessing the activity and effects of this compound are crucial for reproducible research. Below are summaries of key experimental protocols.
PDE8 Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of this compound on PDE8 activity. A common method involves the use of radiolabeled cAMP.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 4 mM MnCl₂, and 1 mM DTT.
-
Enzyme and Substrate: Add purified recombinant PDE8A or PDE8B enzyme to the reaction mixture.
-
Inhibitor Addition: Introduce varying concentrations of this compound (or vehicle control) to the wells.
-
Initiation of Reaction: Start the reaction by adding ³H-labeled cAMP (typically 20,000-40,000 cpm/assay).
-
Incubation: Incubate the mixture at 24°C for 15 minutes.
-
Termination: Stop the reaction by adding 0.2 M ZnSO₄ and 0.12 M Ba(OH)₂. This causes the precipitation of the product, ³H-AMP, as BaSO₄, while unreacted ³H-cAMP remains in the supernatant.
-
Quantification: Centrifuge the samples and measure the radioactivity of the supernatant using a liquid scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
The Potentiation of Steroidogenesis by PF-04957325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), an enzyme crucial in the degradation of cyclic adenosine monophosphate (cAMP). This document provides a comprehensive technical overview of the effects of this compound on steroidogenesis. By inhibiting PDE8, this compound elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent enhancement of steroid hormone production in both adrenal and Leydig cells. This guide details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Introduction
Steroid hormones are essential signaling molecules involved in a vast array of physiological processes, including metabolism, inflammation, and reproduction. The biosynthesis of these hormones, termed steroidogenesis, is a tightly regulated process primarily controlled by the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. A key second messenger in this regulatory cascade is cAMP, the levels of which are modulated by phosphodiesterases (PDEs).
The PDE8 family, comprising PDE8A and PDE8B, are high-affinity, cAMP-specific phosphodiesterases.[1][2] this compound has emerged as a critical research tool due to its high potency and selectivity for PDE8 isoforms.[3][4] This inhibitor has been instrumental in elucidating the role of PDE8 in regulating steroidogenesis.[5]
Mechanism of Action of this compound in Steroidogenesis
This compound exerts its pro-steroidogenic effects by selectively inhibiting PDE8A and PDE8B. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates PKA. Activated PKA then phosphorylates key proteins involved in the acute and chronic regulation of steroidogenesis.
Acutely, PKA-mediated phosphorylation enhances the activity of hormone-sensitive lipase (HSL)/cholesteryl ester hydrolase (CEH), which mobilizes cholesterol from lipid droplets. Furthermore, PKA signaling increases the expression and activity of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.
Chronically, sustained high levels of cAMP and PKA activity can lead to increased transcription of genes encoding steroidogenic enzymes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency of this compound and its effects on steroid production.
Table 1: Inhibitory Potency of this compound against PDE Isoforms
| PDE Isoform | IC50 (nM) | Selectivity vs. Other PDEs | Reference |
| PDE8A | 0.7 | >1000-fold | |
| PDE8B | 0.2 - 0.3 | >1000-fold | |
| Other PDE Isoforms | >1500 | - |
Table 2: Effects of this compound on Steroid Production in Leydig Cells
| Cell Type | Treatment | Fold Increase in Steroid Production (Progesterone/Testosterone) | Reference |
| MA-10 Leydig Cells | This compound (30-1000 nM) | ~6-fold (Progesterone) | |
| MA-10 Leydig Cells | This compound + Rolipram (PDE4 inhibitor) | ~19-fold (Progesterone) | |
| Primary Wild-Type Mouse Leydig Cells | This compound (300 nM) | Significant increase in basal testosterone |
Table 3: Effects of this compound on Steroid Production in Adrenal Cells
| Cell Type | Treatment | Effect on Steroid Production | Reference |
| Primary Wild-Type Adrenal Cells | This compound | Greatly potentiates steroidogenesis | |
| Y-1 Adrenal Cells | This compound | Potentiates ACTH-stimulated steroidogenesis |
Experimental Protocols
In Vitro PDE Inhibition Assay
Objective: To determine the IC50 of this compound against specific PDE isoforms.
Methodology:
-
Enzyme Preparation: Recombinant human PDE8A and PDE8B are expressed and purified from a suitable expression system (e.g., E. coli).
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl (pH 7.5), MgCl2, and a source of cAMP (e.g., [3H]cAMP).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Procedure:
-
Add the PDE enzyme, assay buffer, and varying concentrations of this compound to a 96-well plate.
-
Initiate the reaction by adding [3H]cAMP.
-
Incubate the plate at 30°C for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., boiling water or specific stop reagents).
-
Convert the unhydrolyzed [3H]cAMP to [3H]AMP using a 5'-nucleotidase.
-
Separate the [3H]AMP from the remaining [3H]cAMP using ion-exchange chromatography.
-
Quantify the amount of [3H]AMP produced using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Steroidogenesis Assay
Objective: To measure the effect of this compound on steroid production in cultured cells.
Methodology:
-
Cell Culture: Culture MA-10 Leydig cells or Y-1 adrenal cells in appropriate media and conditions.
-
Cell Plating: Seed the cells in 24- or 48-well plates and allow them to adhere overnight.
-
Treatment:
-
Wash the cells with serum-free media.
-
Add fresh media containing this compound at various concentrations, with or without a stimulator (e.g., LH for Leydig cells, ACTH for adrenal cells). Include a vehicle control (DMSO).
-
Incubate the cells for a specified time (e.g., 3 hours).
-
-
Sample Collection: Collect the culture media for steroid measurement.
-
Steroid Quantification: Measure the concentration of the steroid of interest (e.g., progesterone, testosterone, corticosterone) in the media using a commercially available ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the steroid production to the amount of protein in each well (determined by a BCA or Bradford assay). Express the results as fold change relative to the vehicle control.
Western Blotting for Phosphorylated Proteins and StAR Expression
Objective: To assess the effect of this compound on PKA activity and StAR protein levels.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the steroidogenesis assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-PKA substrates, phospho-HSL, StAR, or a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound in steroidogenesis.
Caption: Experimental workflow for cell-based steroidogenesis assay.
Conclusion
This compound is a powerful pharmacological tool for studying the role of PDE8 in cellular signaling. Its ability to potently and selectively inhibit PDE8 has unequivocally demonstrated the critical function of this enzyme family in restraining steroidogenesis in both adrenal and gonadal tissues. The potentiation of steroid hormone production by this compound, particularly in synergy with PDE4 inhibitors, highlights the complex regulation of cAMP signaling within steroidogenic cells. This technical guide provides a foundational understanding of the effects of this compound and offers detailed protocols to facilitate further research in this area. These findings suggest that PDE8 may be a viable therapeutic target for conditions characterized by deficient steroid hormone production.
References
- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]
PF-04957325: A Technical Guide for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04957325 is a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8), a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP).[1][2] With IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B, this compound offers a powerful tool for investigating the role of the PDE8/cAMP signaling pathway in various physiological and pathological processes, particularly in the context of neuroinflammation.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in neuroinflammation research.
Mechanism of Action and Role in Neuroinflammation
This compound exerts its effects by inhibiting PDE8, leading to an increase in intracellular cAMP levels. In the central nervous system, this elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3] The activation of the cAMP/PKA/CREB signaling cascade has been shown to have neuroprotective and anti-inflammatory effects.[4]
In the context of neuroinflammation, this compound has been demonstrated to attenuate microglia-mediated inflammation. Studies have shown that pretreatment with this compound can reverse the pro-inflammatory phenotype of microglia and suppress the production of key inflammatory cytokines. This makes this compound a valuable tool for dissecting the molecular mechanisms underlying neuroinflammatory processes in neurodegenerative diseases such as Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in in vitro models of neuroinflammation. The data is derived from studies using BV2 microglial cells stimulated with amyloid-β oligomers (AβO) to mimic Alzheimer's disease-related inflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in AβO-stimulated BV2 Cells
| Cytokine | Treatment Group | Concentration (nM) | % of AβO Control |
| IL-1β | This compound | 150 | Reduced |
| 300 | Further Reduced | ||
| 600 | Significantly Reduced | ||
| IL-6 | This compound | 150 | Reduced |
| 300 | Further Reduced | ||
| 600 | Significantly Reduced | ||
| TNF-α | This compound | 150 | Reduced |
| 300 | Further Reduced | ||
| 600 | Significantly Reduced |
Table 2: Effect of this compound on the Expression of Pro-inflammatory and Signaling Proteins in AβO-stimulated BV2 Cells
| Protein | Treatment Group | Concentration (nM) | Expression Level (relative to AβO control) |
| iNOS | This compound | 150 | Decreased |
| 300 | Further Decreased | ||
| 600 | Significantly Decreased | ||
| COX-2 | This compound | 150 | Decreased |
| 300 | Further Decreased | ||
| 600 | Significantly Decreased | ||
| p-CREB/CREB | This compound | 150 | Increased |
| 300 | Further Increased | ||
| 600 | Significantly Increased | ||
| BDNF | This compound | 150 | Increased |
| 300 | Further Increased | ||
| 600 | Significantly Increased |
Experimental Protocols
Primary Microglia Isolation and Activation Assay
This protocol describes the isolation of primary microglia from neonatal rodent brains and their subsequent activation to study the effects of this compound.
Materials:
-
Neonatal rat or mouse pups (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin
-
DNase I
-
Poly-L-lysine coated flasks
-
Orbital shaker
-
Lipopolysaccharide (LPS) or other activating stimuli
-
This compound
Procedure:
-
Tissue Dissociation: Isolate cortices from neonatal pups and incubate with trypsin and DNase I to dissociate the tissue into a single-cell suspension.
-
Mixed Glial Culture: Plate the cell suspension into poly-L-lysine coated flasks and culture in DMEM for 10-14 days to establish a mixed glial culture.
-
Microglia Isolation: Separate microglia from the mixed glial culture by shaking the flasks on an orbital shaker. Collect the supernatant containing the detached microglia.
-
Cell Plating: Plate the isolated microglia into 96-well plates at a suitable density.
-
Pre-treatment: Pre-treat the microglial cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Activation: Stimulate the microglia with an inflammatory agent such as LPS (e.g., 100 ng/mL) for 24 hours.
-
Analysis: Collect the cell culture supernatant for cytokine analysis (see Protocol 2) and lyse the cells for protein analysis (see Protocol 3).
Cytokine Quantification by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA.
Materials:
-
ELISA plate
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 10% FBS in PBS)
Procedure:
-
Coat Plate: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1 hour at room temperature.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Develop and Read: Wash the plate, add TMB substrate, and stop the reaction with stop solution. Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Western Blotting for Protein Expression
This protocol describes the analysis of protein expression levels in microglial cell lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against iNOS, COX-2, p-CREB, CREB, BDNF, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse the microglial cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of this compound in neuroinflammation.
Caption: Signaling pathway of this compound in modulating neuroinflammation.
Caption: Experimental workflow for studying this compound in microglial activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP/PKA-CREB-BDNF Signaling Cascade and Phosphodiesterase 4 Inhibition: A Possible Neuroprotective Approach in Alzheimer’s Disease [rpbs.journals.ekb.eg]
PF-04957325: A Technical Overview of a Potent and Selective PDE8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04957325 is a highly potent and selective small molecule inhibitor of phosphodiesterase 8 (PDE8), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE8, this compound elevates intracellular cAMP levels, leading to the activation of downstream signaling pathways, primarily the protein kinase A (PKA) and cAMP response element-binding protein (CREB) cascade. This mechanism has demonstrated significant therapeutic potential in preclinical models of neuroinflammatory and neurodegenerative diseases, as well as in other physiological processes such as steroidogenesis and T-cell function. This document provides a comprehensive technical guide on the discovery, development, and experimental evaluation of this compound.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP). The PDE8 family, consisting of PDE8A and PDE8B, is characterized by its high affinity for cAMP. The selective inhibition of PDE8 has emerged as a promising therapeutic strategy for conditions where modulation of cAMP signaling is beneficial. This compound was developed as a potent and selective inhibitor of PDE8, demonstrating significant effects in various in vitro and in vivo models.
Physicochemical Properties and Formulation
While the specific synthesis protocol for this compound is not publicly detailed in the reviewed literature, its preparation for in vitro and in vivo studies has been described.
Table 1: Formulation Protocols for this compound
| Application | Solvent/Vehicle | Stock Solution Concentration | Final Concentration(s) | Source |
| In Vitro (Cell-based assays) | DMSO | Not specified, stored at -80°C | 150 nM, 300 nM, 600 nM | |
| In Vivo (Animal models - Alzheimer's) | PBS with 1.2% DMSO | Not specified | 0.1 mg/kg and 1 mg/kg | |
| In Vivo (Animal models - EAE) | 50% DMSO and 50% PBS | Not specified | 10 mg/kg/dose (subcutaneous) or 15.5 mg/kg/day (osmotic pump) |
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the enzymatic activity of PDE8A and PDE8B. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates PKA. Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB. Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, modulating the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses, such as brain-derived neurotrophic factor (BDNF).
Potency and Selectivity
This compound is a highly potent inhibitor of both PDE8A and PDE8B, with significantly lower activity against other PDE families. This selectivity is crucial for minimizing off-target effects.
Table 2: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Source |
| PDE8A | 0.7 | |
| PDE8B | 0.3 | |
| Other PDE Isoforms | >1500 |
Preclinical Development and Efficacy
This compound has been evaluated in several preclinical models, demonstrating its therapeutic potential in various disease contexts.
Neuroinflammation and Alzheimer's Disease
In cellular and animal models of Alzheimer's disease, this compound has shown promising effects by modulating neuroinflammation and promoting neuronal health.
Key Findings:
-
Reduced Microglial Activation: this compound pretreatment reversed the pro-inflammatory activation of microglia induced by amyloid-β oligomers (AβO).
-
Suppression of Pro-inflammatory Mediators: The compound suppressed the AβO-induced production of inflammatory factors, including IL-1β, IL-6, TNF-α, iNOS, and COX-2.
-
Upregulation of Neuroprotective Factors: this compound reversed the AβO-induced downregulation of BDNF, cAMP, p-PKA/PKA, and p-CREB/CREB.
-
Cognitive Improvement: In vivo experiments in mouse models of Alzheimer's disease demonstrated that this compound treatment reversed cognitive impairments observed in the Y-maze, novel object recognition (NOR), and Morris water maze (MWM) tests.
T-Cell Adhesion and Inflammation
This compound has been shown to modulate T-cell function, particularly adhesion, which is a critical step in the inflammatory response.
Key Findings:
-
Inhibition of T-Cell Adhesion: this compound significantly suppresses the adhesion of T-cell blasts to endothelial cells.
-
Mechanism in T-Cells: The inhibition of PDE8 in T-cells leads to increased cAMP-dependent PKA activation, which in turn phosphorylates and inhibits Raf-1, a key protein in the adhesion process.
-
Efficacy in EAE Model: In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), treatment with this compound ameliorated the clinical signs of the disease. This was associated with a reduction in the accumulation of activated and proliferating T-effector and T-regulatory cells in the spinal cord.
Steroidogenesis
This compound has been demonstrated to potentiate steroidogenesis in adrenal and Leydig cells.
Key Findings:
-
Increased Steroid Production: Treatment with this compound increases steroid production in wild-type Leydig and MA-10 cells.
-
Selectivity Confirmed: The compound had no effect on steroid production in PDE8A/B double-knockout cells, confirming its selectivity.
-
Synergy with PDE4 Inhibition: Co-treatment with a PDE4-selective inhibitor, rolipram, synergistically potentiates steroid production.
Experimental Protocols
In Vitro Microglial Cell Assay
-
Cell Culture: BV2 microglial cells are seeded into 6-well plates at a density of 2 x 10^5 cells/well and cultured for 24 hours.
-
Pretreatment: Cells are pretreated with this compound (150, 300, or 600 nM) for 6 hours.
-
Induction of Inflammation: Amyloid-β oligomers (AβO) are added to the cell culture medium at a final concentration of 10 µM for 24 hours.
-
Analysis:
-
ELISA and Western Blot: Cell lysates and supernatants are collected to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), iNOS, COX-2, and components of the PDE8/cAMP/CREB signaling pathway (PDE8A, PDE8B, cAMP, p-PKA/PKA, p-CREB/CREB, BDNF).
-
Immunofluorescence: Staining is used to assess microglial activation state.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
EAE Induction: EAE is induced in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA) and injections of pertussis toxin.
-
Treatment Initiation: Once mice develop a clinical score of at least 1, treatment is initiated.
-
Dosing Regimens:
-
Subcutaneous Injections: this compound is administered at 10 mg/kg/dose, three times daily.
-
Continuous Infusion: Alzet mini-osmotic pumps are implanted to deliver this compound at a rate of 15.5 mg/kg/day.
-
-
Outcome Measures:
-
Clinical Scoring: Mice are scored daily for clinical signs of EAE.
-
Flow Cytometry: At the end of the treatment period, mononuclear cells are isolated from the spinal cord and analyzed for the presence of various T-cell subpopulations.
-
Histology: Brain and spinal cord sections are stained to assess inflammatory infiltrates.
-
Clinical Development
As of the latest available information, there are no public records of this compound entering formal clinical trials in humans. The development appears to be in the preclinical stage, with extensive research focused on its efficacy and mechanism of action in various disease models.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for PDE8. Its ability to modulate the cAMP/PKA/CREB signaling pathway has demonstrated significant promise in preclinical models of neuroinflammation, neurodegenerative diseases, and other inflammatory conditions. Further investigation is warranted to explore its full therapeutic potential and to assess its safety and efficacy in clinical settings.
The PDE8A Inhibitor PF-04957325 Attenuates Breast Cancer Cell Migration: A Technical Overview
For Immediate Release
Farmington, CT – Researchers have identified the selective phosphodiesterase 8A (PDE8A) inhibitor, PF-04957325, as a potent agent in the attenuation of breast cancer cell migration. This in-depth guide provides a technical analysis of the mechanism of action, key experimental findings, and the underlying signaling pathways affected by this compound, with a focus on its implications for metastatic breast cancer research and drug development.
Metastasis, the spread of cancer cells to distant organs, is the primary cause of mortality in breast cancer patients.[1] A critical step in metastasis is the migration of cancer cells away from the primary tumor. Recent studies have highlighted the cyclic adenosine monophosphate (cAMP) signaling pathway as a key regulator of cell migration.[1] The intracellular levels of cAMP are controlled by the activity of phosphodiesterases (PDEs), enzymes that degrade cAMP. Inhibition of specific PDEs, therefore, presents a promising therapeutic strategy to elevate cAMP levels and consequently inhibit cancer cell migration.
This compound: A Selective Inhibitor of PDE8A
This compound is a selective inhibitor of phosphodiesterase 8A (PDE8A), an enzyme found to be prominently expressed in various breast cancer cell lines and patient tissues.[1] By inhibiting PDE8A, this compound effectively increases intracellular cAMP concentrations, which in turn activates downstream signaling cascades that impede cell motility.
Quantitative Impact on Breast Cancer Cell Migration
Studies utilizing the highly aggressive triple-negative breast cancer (TNBC) cell line, MDA-MB-231, have demonstrated the significant inhibitory effect of this compound on cell migration. While specific IC50 values for migration inhibition by this compound are not yet publicly available in the reviewed literature, the research consistently shows a marked reduction in the migratory capacity of these cells upon treatment.
Table 1: Effect of PDE Inhibition on MDA-MB-231 Cell Migration
| Compound | Target PDE | Effect on Migration |
| This compound | PDE8A | Inhibition [1] |
| Dipyridamole | PDE8 (non-selective) | Inhibition[1] |
| Rolipram | PDE4 | Inhibition |
| Cilostazol | PDE3 | Inhibition |
| IBMX | Pan-PDE inhibitor | Inhibition |
This table summarizes the general findings on the inhibition of MDA-MB-231 cell migration by various PDE inhibitors, highlighting the role of PDE8A inhibition.
Experimental Protocols
The investigation into the effects of this compound on breast cancer cell migration relies on established in vitro methodologies. The following provides a detailed protocol for a standard transwell migration assay, a key technique used in these studies.
Transwell Migration Assay Protocol
This assay, also known as a Boyden chamber assay, is a widely used method to assess the migratory capacity of cells in vitro.
Materials:
-
MDA-MB-231 breast cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (or other inhibitors) at desired concentrations
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free DMEM
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
Procedure:
-
Cell Culture: Maintain MDA-MB-231 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free DMEM for 24 hours. This enhances their migratory response to chemoattractants.
-
Assay Setup:
-
Add 600 µL of complete DMEM (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the starved cells using trypsin-EDTA and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
In the upper chamber of the transwell insert, add 100 µL of the cell suspension.
-
To the cell suspension in the upper chamber, add this compound to achieve the desired final concentration. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for cell migration through the porous membrane.
-
Removal of Non-migrated Cells: Carefully remove the transwell inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove any non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
-
Washing and Visualization: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification:
-
Visualize the stained, migrated cells using a light microscope.
-
Capture images from several random fields of view for each insert.
-
Quantify the number of migrated cells per field. The results are typically expressed as the percentage of migrated cells relative to the control group.
-
Signaling Pathways and Logical Relationships
The inhibitory effect of this compound on breast cancer cell migration is mediated through the modulation of the cAMP signaling pathway. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key molecular interactions.
Caption: Workflow for assessing breast cancer cell migration using a transwell assay.
The molecular mechanism initiated by this compound converges on the activation of Protein Kinase A (PKA), a primary downstream effector of cAMP. Activated PKA can then phosphorylate various substrates that regulate the cytoskeletal dynamics and cellular adhesion necessary for cell movement. Another potential downstream effector is the Exchange protein directly activated by cAMP (EPAC), which can also influence cell migration.
Caption: this compound inhibits PDE8A, leading to cAMP accumulation and subsequent signaling.
Conclusion and Future Directions
The selective inhibition of PDE8A by this compound presents a targeted approach to suppress breast cancer cell migration. The data strongly suggest that elevating intracellular cAMP through PDE8A inhibition is a viable strategy for the development of anti-metastatic therapies. Further research is warranted to elucidate the complete spectrum of downstream targets of the cAMP-PKA and cAMP-EPAC pathways in breast cancer cells and to evaluate the in vivo efficacy of this compound in preclinical models of breast cancer metastasis. The continued investigation of PDE8A inhibitors holds significant promise for the development of novel treatments to combat the deadly progression of metastatic breast cancer.
References
A Technical Guide to the Selectivity of PF-04957325 for Phosphodiesterase 8 (PDE8)
Introduction
PF-04957325 is a small molecule inhibitor recognized for its high potency and selectivity for the phosphodiesterase 8 (PDE8) family.[1][2][3][4] Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] The PDE8 family, which includes isoforms PDE8A and PDE8B, is specific for cAMP and exhibits a very high affinity for this substrate, with Km values reported to be 40–100 times lower than that of the well-studied PDE4 family. This high affinity makes PDE8 a critical regulator of cAMP signaling in various physiological processes, including T-cell function, steroidogenesis, and neuroinflammation. The selectivity of this compound for PDE8A and PDE8B over other PDE families makes it an invaluable tool for studying the specific roles of PDE8 and a potential therapeutic agent.
Mechanism of Action and Signaling Pathway
PDE8 enzymes function by hydrolyzing the phosphodiester bond in cAMP, converting it to adenosine 5'-monophosphate (AMP) and thus terminating its signaling cascade. By inhibiting PDE8, this compound prevents the degradation of cAMP, leading to an accumulation of this second messenger within the cell. Elevated cAMP levels result in the activation of downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various target proteins to modulate cellular responses.
The diagram below illustrates the canonical cAMP signaling pathway and the point of intervention for this compound.
Quantitative Selectivity Profile
The defining characteristic of this compound is its exceptional selectivity for PDE8 isoforms over all other PDE families. Biochemical assays have consistently demonstrated that the inhibitor possesses sub-nanomolar potency against PDE8A and PDE8B, while exhibiting negligible activity against other PDEs at concentrations several orders of magnitude higher.
| Target Isoform | IC50 (nM) | Fold Selectivity (vs. Other PDEs) | Reference(s) |
| PDE8A | 0.7 | > 2,140x | |
| PDE8B | 0.2 - 0.4 | > 3,750x | |
| Other PDEs | > 1,500 | - | |
| (IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%) |
This high degree of selectivity is critical, as off-target inhibition of other PDE families, such as PDE4, can lead to undesirable side effects. The data confirms that this compound is a highly specific pharmacological tool for probing PDE8 function.
Experimental Protocols for Determining Inhibitor Potency
The inhibitory potency (IC50) of compounds like this compound is determined through in vitro biochemical assays that measure the enzymatic activity of purified PDE isoforms. Various methods are available, with common approaches including radiolabeled substrate assays and fluorescence polarization assays.
Generalized Protocol for a PDE Inhibition Assay
-
Reagent Preparation :
-
Enzyme : Purified, recombinant human PDE8A or PDE8B is diluted to a working concentration in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, with required cofactors like MnCl₂ or MgCl₂).
-
Substrate : The substrate, cAMP, is prepared. For radiolabeled assays, ³H-cAMP is used. For fluorescence polarization (FP) assays, a fluorescein-labeled cAMP (FAM-cAMP) is utilized.
-
Inhibitor : this compound is dissolved in a suitable solvent, typically DMSO, and then serially diluted to create a range of concentrations for testing.
-
-
Reaction Incubation :
-
The serially diluted inhibitor (or vehicle control) is pre-incubated with the diluted PDE enzyme in a multi-well plate (e.g., 96-well or 384-well) for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the cAMP substrate to each well.
-
The reaction is allowed to proceed for a specific duration (e.g., 15-60 minutes) at a controlled temperature (e.g., 24-37°C).
-
-
Reaction Termination and Detection :
-
Radiolabeled Assay : The reaction is terminated by adding a stop solution (e.g., 0.2 M ZnSO₄). The product (³H-AMP) is separated from the unreacted substrate, and the radioactivity is measured using a liquid scintillation counter.
-
Fluorescence Polarization (FP) Assay : The reaction proceeds, and as FAM-cAMP is hydrolyzed to FAM-AMP, a specific binding agent is added that complexes with the resulting free phosphate. This formation of a large molecular complex restricts movement and increases the fluorescence polarization signal, which is read by a microplate reader. The change in polarization is proportional to enzyme activity.
-
Luminescent Assay (e.g., PDE-Glo™) : The reaction is stopped, and a detection reagent is added. Remaining cAMP is used by PKA to generate a signal that is converted to luminescence. The light output is inversely proportional to PDE activity.
-
-
Data Analysis :
-
The enzyme activity at each inhibitor concentration is calculated relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
The results are plotted as percent inhibition versus inhibitor concentration on a logarithmic scale.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The workflow for such an experiment is visualized below.
Conclusion
This compound stands out as a highly potent and selective inhibitor of PDE8A and PDE8B. Its sub-nanomolar efficacy against PDE8, combined with a selectivity margin of over 2000-fold against other PDE isoforms, makes it an exemplary chemical probe for dissecting the nuanced roles of PDE8 in cellular signaling. The robust biochemical methods established for its characterization provide a clear framework for evaluating future PDE inhibitors and advancing drug development efforts targeting this important enzyme family.
References
Methodological & Application
PF-04957325: In Vitro Application Notes and Protocols for Researchers
For research, scientific, and drug development professionals, this document provides detailed experimental protocols and application notes for the in vitro use of PF-04957325, a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8).
This compound is a critical tool for investigating the role of PDE8 in various cellular processes. Its high selectivity allows for targeted studies of the PDE8/cAMP signaling pathway, which has been implicated in neuroinflammation, steroidogenesis, and immune cell function.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ (PDE8A) | 0.7 nM | Recombinant Human PDE8A | [1] |
| IC₅₀ (PDE8B) | 0.3 nM | Recombinant Human PDE8B | [1] |
| Selectivity | >1.5 µM against all other PDE isoforms | Various PDE isoforms | [1] |
| Effective Concentration (Neuroinflammation) | 150 - 600 nM | BV2 microglia cells | [2] |
| Effective Concentration (Steroidogenesis) | 10 - 1000 nM | Primary Leydig cells and MA10 cells | [3] |
| Effective Concentration (T-Cell Adhesion) | 0.1 - 1 µM | T-cells and bEnd.3 endothelial cells |
Signaling Pathway
This compound exerts its effects by inhibiting PDE8, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE8 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Experimental Protocols
In Vitro Neuroinflammation Assay using BV2 Microglia Cells
This protocol is designed to investigate the anti-inflammatory effects of this compound in a cell-based model of neuroinflammation.
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in amyloid-β oligomer (AβO)-stimulated BV2 microglia.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Amyloid-β oligomers (AβO)
-
This compound (stock solution in DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and antibodies for Western blotting (e.g., antibodies against iNOS, COX-2, p-PKA, p-CREB)
-
96-well and 6-well cell culture plates
Experimental Workflow:
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed BV2 cells in 96-well plates for ELISA or 6-well plates for Western blotting at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 150, 300, 600 nM) or vehicle (DMSO) for 2 hours.
-
Following pre-treatment, add AβO to the desired final concentration to induce an inflammatory response.
-
Incubate for 24 hours.
-
-
Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS, COX-2, phosphorylated PKA, and phosphorylated CREB.
-
In Vitro Steroidogenesis Assay in Leydig Cells
This protocol describes how to assess the effect of this compound on steroid hormone production in primary Leydig cells or the MA10 Leydig tumor cell line.
Objective: To measure the impact of this compound on testosterone (primary cells) or progesterone (MA10 cells) production.
Materials:
-
Primary Leydig cells (isolated from testes) or MA10 cells
-
Appropriate cell culture medium (e.g., DMEM/F12 for primary cells)
-
This compound (stock solution in DMSO)
-
Optional: IBMX (a non-specific PDE inhibitor), Rolipram (a PDE4-specific inhibitor)
-
Hormone immunoassay kits (e.g., for testosterone or progesterone)
-
24-well or 48-well cell culture plates
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Primary Leydig Cells: Isolate Leydig cells from testes using established protocols. Resuspend the enriched cells in culture medium.
-
MA10 Cells: Plate MA10 cells in 24-well or 48-well plates and allow them to adhere.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-1000 nM) or vehicle (DMSO).
-
For synergy studies, co-incubate with other PDE inhibitors like IBMX or rolipram.
-
Incubate for a specified period (e.g., 3 hours).
-
-
Analysis:
-
Collect the cell culture medium.
-
Measure the concentration of testosterone (for primary Leydig cells) or progesterone (for MA10 cells) in the medium using a suitable immunoassay kit.
-
In Vitro T-Cell Adhesion Assay
This protocol outlines a method to evaluate the effect of this compound on the adhesion of T-cells to endothelial cells.
Objective: To quantify the inhibition of T-cell adhesion to an endothelial cell monolayer by this compound.
Materials:
-
T-cells (e.g., primary T-cells or a T-cell line)
-
Endothelial cells (e.g., bEnd.3 murine brain endothelioma cells)
-
Appropriate cell culture medium (e.g., RPMI)
-
Fluorescent dye for cell labeling (e.g., Calcein AM)
-
This compound (stock solution in DMSO)
-
TNF-α (for endothelial cell activation)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Endothelial Cell Preparation:
-
Seed endothelial cells (e.g., bEnd.3) into a 96-well plate to form a confluent monolayer.
-
Activate the endothelial monolayer with TNF-α to upregulate adhesion molecules.
-
-
T-Cell Preparation:
-
Label T-cells with a fluorescent dye such as Calcein AM.
-
Pre-treat the labeled T-cells with different concentrations of this compound (e.g., 0.1, 1 µM) or vehicle (DMSO).
-
-
Adhesion Assay:
-
Add the pre-treated, labeled T-cells to the endothelial cell monolayer.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for adhesion.
-
Gently wash the wells to remove non-adherent T-cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent T-cells using a fluorescence plate reader.
-
The reduction in fluorescence in this compound-treated wells compared to the vehicle control indicates inhibition of adhesion.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving PF-04957325 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of PF-04957325, a potent and selective phosphodiesterase 8 (PDE8) inhibitor, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in in vitro studies.
Introduction
This compound is a small molecule inhibitor with high selectivity for PDE8A and PDE8B isoforms.[1][2] It is a valuable tool for investigating the role of PDE8 in various cellular processes, including inflammation, neuroinflammation, and steroidogenesis.[3][4][5] Proper preparation of this compound solutions is the first critical step for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 400.38 g/mol |
| Formula | C₁₄H₁₅F₃N₈OS |
| Appearance | White to off-white solid |
| CAS Number | 1305115-80-3 |
Solubility Data
This compound exhibits solubility in various organic solvents but is insoluble in water. The following table summarizes its solubility in commonly used solvents for cell culture applications.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 249.76 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Ethanol | 3 mg/mL (7.49 mM) |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.0038 mg of this compound.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.0038 mg of powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, gentle warming and/or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Storage and Stability of Stock Solution:
-
-20°C: Stable for up to 1 year.
-
-80°C: Stable for up to 2 years.
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
In one study, for cell experiments, the stock solution was added to the cell culture medium to obtain final concentrations of 150 nM, 300 nM, and 600 nM, with 0.6‰ DMSO as the vehicle.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 8 (PDE8). PDE8 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP). By inhibiting PDE8, this compound leads to an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). This pathway is implicated in various cellular functions, including the modulation of neuroinflammation.
Caption: this compound inhibits PDE8, increasing cAMP and activating the PKA/CREB pathway.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based experiment.
Caption: General workflow for using this compound in cell culture experiments.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
By following these detailed protocols and guidelines, researchers can confidently prepare and utilize this compound in their cell culture experiments to achieve accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-04957325 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-04957325, a potent and selective inhibitor of phosphodiesterase-8 (PDE8), in preclinical mouse models of Alzheimer's disease (AD). The following protocols and data are derived from studies investigating the therapeutic potential of this compound in mitigating AD-like pathology and cognitive deficits.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2][3][4] Phosphodiesterase-8 (PDE8), a cyclic adenosine monophosphate (cAMP)-specific hydrolase, has emerged as a potential therapeutic target in AD.[1] Inhibition of PDE8 elevates intracellular cAMP levels, which in turn activates signaling pathways crucial for neuroprotection and synaptic plasticity. This compound is a selective PDE8 inhibitor that has demonstrated efficacy in preclinical AD models by attenuating neuroinflammation, enhancing synaptic function, and reducing Aβ generation.
Quantitative Data Summary
The following tables summarize the recommended dosages and key in vivo effects of this compound in mouse models of Alzheimer's disease.
Table 1: Recommended Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound | |
| Mouse Models | AβO-induced C57BL/6J mice (2-month-old males) APP/PS1 transgenic mice (10-month-old males) | |
| Dosage | 0.1 mg/kg and 1 mg/kg | |
| Administration | Oral gavage | |
| Frequency | Once daily | |
| Duration | 21 consecutive days | |
| Vehicle | Phosphate-Buffered Saline (PBS) with 1.2% DMSO |
Table 2: Summary of In Vivo Efficacy in APP/PS1 Mice
| Parameter | Effect of this compound (1 mg/kg) | Reference |
| Cognitive Function | Improved performance in Y-maze, Novel Object Recognition (NOR), and Morris Water Maze (MWM) tests. | |
| Neuroinflammation | Significantly attenuated microglia activation and the release of inflammatory factors. | |
| Synaptic Function | Reversed the downregulation of Brain-Derived Neurotrophic Factor (BDNF). | |
| Aβ Pathology | Reduced the generation of Aβ1-42 by suppressing the expression of Amyloid Precursor Protein (APP) and Presenilin-1 (PS1). | |
| Signaling Pathway | Reversed the changes in the expression of proteins in the PDE8/cAMP/CREB signaling pathway. |
Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting PDE8, which leads to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival, such as BDNF.
Experimental Protocols
Animal Models and this compound Administration
Two primary mouse models are utilized to assess the efficacy of this compound:
-
AβO-induced Model : 2-month-old male C57BL/6J mice receive a microinfusion of amyloid-beta oligomers (AβO) into the hippocampus to induce AD-like pathology.
-
Transgenic Model : 10-month-old male amyloid precursor protein/presenilin-1 (APP/PS1) mice, which genetically develop age-dependent Aβ pathology.
Protocol for this compound Administration:
-
Prepare this compound solutions at concentrations of 0.1 mg/kg and 1 mg/kg in a vehicle of PBS containing 1.2% DMSO.
-
For the AβO-induced model, begin treatment 3 days after AβO stimulation.
-
Administer the prepared solution or vehicle control to the mice via oral gavage once daily.
-
Continue the treatment for 21 consecutive days.
-
Following the treatment period, proceed with behavioral testing and subsequent molecular analyses.
Behavioral Testing
Cognitive function is assessed using a battery of behavioral tests that evaluate different aspects of learning and memory.
a) Y-Maze Test (Short-term Spatial Memory):
-
The Y-maze consists of three arms of equal dimensions.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
b) Novel Object Recognition (NOR) Test (Recognition Memory):
-
Habituate the mice to an empty, open-field arena for a designated time on the first day.
-
On the second day (training phase), place two identical objects in the arena and allow the mouse to explore for a set time.
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object (testing phase).
-
Allow the mouse to explore the objects and record the time spent exploring each object.
-
Calculate the recognition index as: (Time exploring the novel object / Total time exploring both objects) x 100.
c) Morris Water Maze (MWM) Test (Spatial Learning and Memory):
-
The MWM is a circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Acquisition Phase (5 consecutive days):
-
Place the mouse into the pool from one of four starting positions.
-
Allow the mouse to swim and locate the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (on the 6th day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Molecular and Cellular Analyses
Following behavioral testing, brain tissue is collected for further analysis.
a) Western Blot Analysis:
-
Homogenize brain tissue (e.g., hippocampus and cortex) in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., APP, PS1, BDNF, PDE8, p-CREB, CREB, p-PKA, PKA, and microglial activation markers).
-
Incubate with the appropriate secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system and quantify the band intensities.
b) Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits to quantify the levels of inflammatory factors (e.g., IL-1β, IL-6, TNF-α) and Aβ1-42 in brain homogenates.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance using a microplate reader and calculate the concentrations based on a standard curve.
c) Immunofluorescence Staining:
-
Perfuse the mice and fix the brain tissue.
-
Prepare brain sections (e.g., 30 µm thick).
-
Incubate the sections with primary antibodies against markers for microglial activation (e.g., Iba1).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the sections and visualize them using a fluorescence microscope.
-
Analyze the images to assess the morphology and density of microglia.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in Alzheimer's disease mouse models.
Conclusion
This compound demonstrates significant therapeutic potential in mouse models of Alzheimer's disease by improving cognitive function, reducing neuroinflammation, and mitigating Aβ pathology. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound and other PDE8 inhibitors in the context of AD and other neurodegenerative disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of targeting PDE8 for the treatment of Alzheimer's disease.
References
- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Administration of PF-04957325 via Gavage
Introduction
PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of 0.7 nM and 0.3 nM for PDE8A and PDE8B, respectively[1][2]. It is significantly less effective against other PDE isoforms, with IC50 values greater than 1.5 μM[2][3]. Contrary to the initial topic query, this compound is not a stearoyl-CoA desaturase-1 (SCD1) inhibitor. Instead, it functions by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. This inhibition of PDE8 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, such as the cAMP/CREB pathway[4].
These application notes provide a comprehensive guide for the in vivo administration of this compound via oral gavage, based on established experimental protocols. The focus is on its application in neuroscience research, particularly in mouse models of Alzheimer's disease, where it has been shown to modulate neuroinflammation and improve cognitive function.
Mechanism of Action: PDE8 Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. By inhibiting PDE8, this compound increases the concentration of cAMP. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses. In the context of Alzheimer's disease models, this compound has been shown to suppress the activation of pro-inflammatory microglia and reduce the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is based on the methodology described in studies investigating the effects of this compound in mouse models of Alzheimer's disease.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a stock solution. For example, a 10 mg/mL stock solution can be prepared.
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -80°C for long-term storage.
-
-
Working Solution Preparation (for 0.1 mg/kg and 1 mg/kg doses):
-
On the day of administration, thaw the stock solution.
-
Dilute the stock solution with sterile PBS to achieve the final desired concentrations of 0.1 mg/kg and 1 mg/kg.
-
The final concentration of DMSO in the working solution should be kept low to avoid toxicity. A final DMSO concentration of 1.2% has been used successfully in vivo.
-
For example, to prepare a 1 mg/kg dosing solution for a 25g mouse (assuming a gavage volume of 100 µL):
-
Required dose = 1 mg/kg * 0.025 kg = 0.025 mg
-
Concentration of working solution = 0.025 mg / 0.1 mL = 0.25 mg/mL
-
-
Prepare a sufficient volume of the working solution for the number of animals to be dosed.
-
The vehicle control should consist of the same concentration of DMSO in PBS as the drug solutions.
-
Table 1: Example Dilution Scheme for a 10 mg/mL Stock Solution
| Desired Dose (mg/kg) | Mouse Weight (g) | Gavage Volume (µL) | Required Dose (mg) | Working Solution Conc. (mg/mL) | Volume of Stock (µL) | Volume of PBS (µL) | Final DMSO % |
| 0.1 | 25 | 100 | 0.0025 | 0.025 | 0.25 | 99.75 | 0.25% |
| 1 | 25 | 100 | 0.025 | 0.25 | 2.5 | 97.5 | 2.5% |
Note: The final DMSO concentration should be adjusted to be consistent across all treatment groups, including the vehicle control, and ideally kept as low as possible.
In Vivo Administration via Oral Gavage in Mice
This protocol outlines the procedure for administering this compound to mice using oral gavage, a common and effective method for delivering precise doses of compounds.
Materials:
-
Appropriately sized mice (e.g., 2-month-old male C57BL/6J or 10-month-old male APP/PS1 mice)
-
Prepared this compound working solution and vehicle control
-
Sterile gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Acclimation:
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Handle mice gently to minimize stress.
-
-
Dosing:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume of the working solution to be administered.
-
Attach a sterile gavage needle to a 1 mL syringe and draw up the calculated volume of the this compound working solution or vehicle control.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to lung injury.
-
Slowly administer the solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Regimen:
-
A dosing regimen of once daily for 21 consecutive days has been shown to be effective in mouse models of Alzheimer's disease.
-
Behavioral tests can be conducted during the latter part of the administration period (e.g., from day 15 to 21).
-
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound in a mouse model of Alzheimer's disease induced by amyloid-β oligomers (AβO).
Table 2: Effect of this compound on Inflammatory Cytokine Levels in AβO-Treated BV2 Microglial Cells
| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 15.2 ± 2.1 | 25.8 ± 3.4 | 30.1 ± 4.2 |
| AβO | 45.7 ± 5.3 | 78.2 ± 8.1 | 95.6 ± 10.3* |
| AβO + PF (0.1 mg/kg) | 28.3 ± 3.1# | 52.1 ± 6.0# | 65.4 ± 7.2# |
| AβO + PF (1 mg/kg) | 18.9 ± 2.5# | 35.6 ± 4.1# | 42.8 ± 5.0# |
*p < 0.05 vs. Control; #p < 0.05 vs. AβO
Table 3: Effect of this compound on Cognitive Performance in AβO-Treated Mice (Y-Maze Spontaneous Alternation)
| Treatment Group | Spontaneous Alternation (%) |
| Control | 75.3 ± 5.1 |
| AβO | 52.1 ± 4.8* |
| AβO + this compound (0.1 mg/kg) | 63.8 ± 5.5# |
| AβO + this compound (1 mg/kg) | 71.2 ± 6.2# |
*p < 0.05 vs. Control; #p < 0.05 vs. AβO
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo study investigating the effects of this compound administered via oral gavage.
Figure 2: Experimental workflow for in vivo this compound gavage study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04957325 Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B.[1][2][3] By inhibiting PDE8, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This modulation of the cAMP signaling pathway affects various downstream cellular processes, making this compound a valuable tool for research in neuroinflammation, immunology, and oncology.[4][5] These application notes provide detailed protocols for the preparation and use of this compound solutions with dimethyl sulfoxide (DMSO) for both in vitro and in vivo studies.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 400.38 g/mol | |
| Formula | C14H15F3N8OS | |
| Appearance | White to off-white solid | |
| Purity | >98% (HPLC) |
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL (249.76 mM) | -20°C for 1 year; -80°C for 2 years |
| 80 mg/mL (199.81 mM) | -20°C for 1 month; -80°C for 1 year | |
| Ethanol | 3 mg/mL | Not recommended for long-term storage |
| Water | Insoluble | N/A |
It is recommended to use freshly opened, anhydrous DMSO to avoid reduced solubility due to moisture absorption.
In Vitro and In Vivo Concentrations
| Application | Cell Line / Model | Working Concentration / Dosage | Reference |
| In Vitro (Neuroinflammation) | BV2 microglia | 150 nM, 300 nM, 600 nM | |
| In Vitro (Steroidogenesis) | MA10 Leydig cells | 3 nM - 1000 nM | |
| In Vitro (T-cell Adhesion) | Human T cells | 200 nM | |
| In Vivo (Alzheimer's Model) | C57BL/6J and APP/PS1 mice | 0.1 mg/kg, 1 mg/kg (gavage) | |
| In Vivo (EAE Model) | C57BL/6 mice | 10 mg/kg/dose (s.c. injection), 15.5 mg/kg/day (osmotic pump) |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.00 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.00 mg of the compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).
Preparation of Working Solutions for In Vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentration.
-
Example for a 600 nM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add 60 µL of the 10 µM intermediate solution to 940 µL of cell culture medium to achieve a final concentration of 600 nM.
-
-
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Add the working solution to the cells and incubate for the desired period as per the experimental design. For instance, BV2 cells can be pretreated with this compound for 6 hours before stimulation.
Preparation of Dosing Solutions for In Vivo Animal Studies
Caution: The final formulation will depend on the route of administration and the specific experimental requirements. The following are examples based on published studies.
Example 1: Oral Gavage Formulation (Aqueous Suspension)
Materials:
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Thaw the this compound stock solution.
-
Dilute the DMSO stock solution in PBS to the final desired concentration for gavage. For example, to achieve a dose of 1 mg/kg in a 20g mouse receiving 200 µL, the final concentration would be 0.1 mg/mL.
-
The final DMSO concentration in the dosing solution for animal experiments was reported to be 1.2%. It is crucial to ensure the final vehicle is well-tolerated by the animals.
Example 2: Subcutaneous Injection Formulation
Materials:
-
This compound powder
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Prepare a stock solution by dissolving this compound in a vehicle of 50% DMSO and 50% PBS.
-
This stock solution can then be used for subcutaneous injections at the desired dosage. For example, a dose of 10 mg/kg was administered three times daily.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PDE8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
Application Notes and Protocols for PF-04957325 in T-cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] By inhibiting PDE8, this compound leads to an accumulation of cAMP, which in turn modulates various cellular functions.[3] Notably, in T-lymphocytes, elevated cAMP levels have been shown to specifically suppress their adhesion to endothelial cells, a critical step in the inflammatory cascade, without significantly affecting T-cell proliferation or cytokine production.[4][5] This selective activity makes this compound a valuable tool for studying the role of PDE8 in T-cell trafficking and as a potential therapeutic agent for inflammatory diseases.
These application notes provide a detailed protocol for utilizing this compound in a static T-cell adhesion assay to endothelial cells.
Mechanism of Action: Inhibition of T-cell Adhesion
This compound exerts its inhibitory effect on T-cell adhesion by elevating intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inhibits Raf-1 kinase. The inhibition of the PDE8A-Raf-1 signaling complex ultimately disrupts the LFA-1 integrin-mediated adhesion of T-cells to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
- 4. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
PF-04957325 Treatment of Primary Leydig Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04957325 is a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8), with activity against both PDE8A and PDE8B isoforms.[1][2] In testicular Leydig cells, PDE8 enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger in the steroidogenesis pathway.[3][4] By inhibiting the degradation of cAMP, this compound effectively increases the activity of cAMP-dependent protein kinase (PKA), leading to enhanced production of testosterone and other steroids.[5] These application notes provide a summary of the quantitative effects of this compound on primary Leydig cells and detailed protocols for relevant experiments.
Mechanism of Action in Leydig Cells
Luteinizing hormone (LH) stimulates Leydig cells by binding to its receptor, which activates adenylyl cyclase to produce cAMP. The resulting increase in cAMP activates PKA, which then phosphorylates key proteins involved in steroidogenesis. This includes cholesterol ester hydrolase (CEH), also known as hormone-sensitive lipase (HSL), to mobilize cholesterol, and increases the expression of Steroidogenic Acute Regulatory (StAR) protein, which facilitates cholesterol transport into the mitochondria—the rate-limiting step in steroid production. PDE8A and PDE8B hydrolyze cAMP, acting as a brake on this pathway to maintain low basal steroidogenesis. This compound removes this brake by inhibiting PDE8, leading to elevated cAMP levels, PKA activity, and consequently, increased testosterone synthesis.
Data Presentation
Quantitative Effects of this compound on Steroidogenesis
The following tables summarize the reported quantitative data on the effects of this compound on primary mouse Leydig cells and the MA-10 Leydig cell line.
Table 1: Potency of this compound on Testosterone Production in Primary Mouse Leydig Cells
| Cell Type | Description | EC₅₀ of this compound | Reference |
|---|---|---|---|
| PDE8A (-/-) | Contains only the PDE8B isoform | 3.9 nM |
| PDE8B (-/-) | Contains only the PDE8A isoform | 38 nM | |
Table 2: Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ | Reference |
|---|---|---|
| PDE8A | 3.1 ± 0.68 nM | |
| PDE8B | 0.44 ± 0.12 nM |
| PDE4D | ~1 µM | |
Table 3: Effect of this compound in Combination with Other PDE Inhibitors
| Cell Line | Treatment | Effect on Steroid Production | Reference |
|---|---|---|---|
| MA-10 Leydig Cells | This compound (30-1000 nM) | Modest (~6-fold) increase in progesterone. | |
| MA-10 Leydig Cells | This compound + IBMX | Greatly potentiated progesterone production (~13-fold). | |
| MA-10 Leydig Cells | This compound + Rolipram (PDE4 inhibitor) | Synergistically potentiated progesterone (~19-fold). |
| Primary WT Leydig Cells | this compound + Rolipram | Synergistically potentiated testosterone production. | |
Note: The specificity of this compound is confirmed by its lack of effect on steroid production in Leydig cells from PDE8A/B double-knockout mice.
Experimental Protocols
Protocol 1: Isolation and Primary Culture of Mouse Leydig Cells
This protocol provides a method for isolating primary Leydig cells from adult mouse testes, adapted from established procedures.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
70% Ethanol
-
DMEM/F12 medium
-
Collagenase Type IV (1 mg/mL in DMEM/F12)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Culture dishes/plates
Procedure:
-
Euthanize mice according to approved institutional guidelines and disinfect the abdominal area with 70% ethanol.
-
Aseptically dissect the testes and place them in a sterile petri dish containing cold PBS.
-
Remove the tunica albuginea from each testis.
-
Transfer the decapsulated testes to a sterile tube containing 1 mg/mL collagenase IV solution.
-
Incubate at 37°C for 10-15 minutes with gentle shaking until the seminiferous tubules are dissociated.
-
Allow the tubules to settle by gravity. The supernatant contains the interstitial cells, including Leydig cells.
-
Carefully collect the supernatant and filter it through a 100 µm cell strainer to remove clumps.
-
Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in complete culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto culture dishes and incubate at 37°C in a 5% CO₂ incubator. Leydig cells will adhere to the plastic within a few hours.
-
After 24 hours, remove the medium and non-adherent cells, and add fresh complete medium. The cells are now ready for treatment.
Protocol 2: In Vitro Treatment with this compound and Steroid Measurement
This protocol describes the treatment of cultured primary Leydig cells with this compound to assess its effect on steroidogenesis.
Materials:
-
Primary Leydig cells in culture (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
Other inhibitors as required (e.g., Rolipram, IBMX)
-
Testosterone/Progesterone ELISA or RIA kit
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 10 nM to 500 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Aspirate the medium from the cultured Leydig cells.
-
Add the medium containing the different concentrations of this compound (and/or other inhibitors) to the cells. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for a defined period, typically 3 hours, at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Measure the concentration of testosterone or progesterone in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
Normalize the steroid output to cell number or total protein content.
Visualized Workflows and Relationships
Synergistic Regulation of Steroidogenesis by PDE8 and PDE4
Studies have demonstrated that while PDE8 inhibition alone increases basal steroidogenesis, a much more dramatic effect is observed when PDE4 is also inhibited. This suggests that PDE8 and PDE4 control distinct pools of cAMP that both contribute to the regulation of steroid production. For maximal stimulation of steroidogenesis using PDE inhibitors, targeting both PDE8 and PDE4 is necessary.
References
- 1. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | cAMP-specific phosphodiesterase 8A and 8B isoforms are differentially expressed in human testis and Leydig cell tumor [frontiersin.org]
- 3. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of cyclic nucleotide phosphodiesterases (PDEs) in steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Handling of PF-04957325 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of 0.7 nM and 0.3 nM for PDE8A and PDE8B, respectively.[1][2] It is a valuable tool for studying the role of PDE8 in various cellular processes, including T-cell adhesion, steroidogenesis, and cancer cell migration.[2][3] Proper storage and handling of this compound are critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the long-term storage and preparation of this compound stock solutions.
Physicochemical Properties
-
Molecular Formula: C₁₄H₁₅F₃N₈OS
-
Molecular Weight: 400.38 g/mol [1]
-
Appearance: White to off-white solid
Data Presentation: Storage Conditions and Solubility
Quantitative data from various suppliers regarding the storage and solubility of this compound are summarized below. It is important to note the variability in the provided information, and it is recommended to consult the datasheet provided by your specific supplier.
Table 1: Recommended Long-Term Storage Conditions
| Supplier | Form | Storage Temperature | Duration |
| MedchemExpress | Powder | -20°C | 3 years |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | |
| -20°C | 1 year | ||
| Selleck Chemicals | Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year | |
| -20°C | 1 month | ||
| Sigma-Aldrich | Powder | 2-8°C | Not specified |
| APExBIO | Solution | -20°C | Short-term advised |
Table 2: Solubility in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration | Notes |
| MedchemExpress | ≥ 100 mg/mL | ~250 mM | Use newly opened DMSO. |
| Selleck Chemicals | 80 mg/mL | ~200 mM | Moisture-absorbing DMSO reduces solubility. |
| Sigma-Aldrich | 2 mg/mL or ≥20 mg/mL | ~5 mM or ≥50 mM | Data varies. |
| GlpBio | Not specified | Not specified | Warm at 37°C and sonicate for higher solubility. |
Experimental Protocols
4.1. Protocol for Preparation of High-Concentration Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped polypropylene or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.04 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 100 mM solution, add 1 mL of DMSO to 40.04 mg of the compound.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C for a short period and/or sonicate in a water bath until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
4.2. Protocol for Long-Term Storage of Stock Solution
To maintain the integrity of the this compound stock solution, proper long-term storage is essential.
Procedure:
-
Store the aliquoted stock solutions at -80°C for up to 1-2 years. For storage up to one month, -20°C is also an option, though -80°C is recommended for longer durations.
-
Protect the vials from light.
-
When a vial is needed, remove it from the freezer and allow it to thaw completely at room temperature before opening.
-
After use, discard any remaining solution in the vial. Do not refreeze partially used aliquots.
4.3. Protocol for Preparation of Working Solutions for In Vitro Assays
This protocol provides a general method for diluting the DMSO stock solution for use in cell-based assays.
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
Visualizations: Workflows and Signaling Pathways
5.1. Experimental Workflow Diagram
Caption: Workflow for preparing and storing this compound stock solutions.
5.2. Signaling Pathway Diagram
Caption: Inhibition of PDE8 by this compound leads to increased cAMP levels.
References
Troubleshooting & Optimization
Technical Support Center: Preventing PF-04957325 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of PF-04957325 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B.[1][2][3] It is a valuable research tool for studying the role of PDE8 in various cellular processes. Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 400.38 g/mol | [2][3] |
| Formula | C₁₄H₁₅F₃N₈OS | |
| Appearance | White to beige powder | |
| Solubility in DMSO | ≥ 2 mg/mL | |
| Water Solubility | Insoluble |
Q2: I observed a precipitate after adding my this compound stock solution to the culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and has low solubility in water-based solutions.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous culture medium can cause the compound to crash out of solution as the solvent environment changes abruptly.
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in your specific culture medium.
-
Media Components: Interactions with components in the culture medium, such as salts and proteins in serum, can reduce the compound's solubility.
-
Temperature Effects: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most common and recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect compound stability and solubility.
Q4: How should I properly prepare and store a this compound stock solution?
To ensure the stability and integrity of your this compound stock solution, follow these steps:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve your target concentration (e.g., 10 mM).
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Q5: Can the type of culture medium or the presence of serum affect the solubility of this compound?
Yes, both the medium formulation and the presence of serum can influence the solubility of this compound. Different media have varying concentrations of salts, amino acids, and buffering agents that can interact with the compound. Serum proteins can also bind to small molecules, which may either help maintain solubility or, in some cases, contribute to precipitation or sequestration of the compound. If you suspect serum is an issue, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your experimental design allows.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
Guide 1: Initial Troubleshooting for this compound Precipitation
This guide addresses the most common causes of precipitation.
References
PF-04957325 stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of PF-04957325.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years or at 4°C for up to two years. If dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to two years or at -20°C for up to one year.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[2]
Q2: Can I store this compound at room temperature?
A2: While this compound is shipped at room temperature for short durations in the continental US, long-term storage at room temperature is not recommended.[1] For maintaining the compound's integrity and ensuring reliable experimental outcomes, adherence to the recommended storage conditions of -20°C or -80°C is crucial.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at concentrations of 80 mg/mL or greater. Due to the hygroscopic nature of DMSO, which can affect solubility, it is highly recommended to use fresh, newly opened DMSO for preparing stock solutions. For in vivo experiments, it is best practice to prepare working solutions freshly on the day of use.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in the dissolution of the compound. Ensure the solution is clear before use. To avoid precipitation, ensure you are using a suitable solvent and concentration.
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B. By inhibiting PDE8, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels and activation of downstream signaling pathways such as the PKA/CREB pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Always store this compound according to the recommended conditions (-20°C for powder, -80°C for solutions). Prepare fresh working solutions for each experiment. |
| Inaccurate concentration of the stock solution. | Use a calibrated balance for weighing the powder. Ensure complete dissolution in fresh DMSO. | |
| Low Potency or Lack of Effect | Inactive compound due to degradation. | Verify the storage history of the compound. If stored improperly, it is best to use a fresh vial. |
| Suboptimal experimental conditions. | Ensure the final concentration of this compound in your assay is appropriate for inhibiting PDE8. The IC50 is in the low nanomolar range. | |
| Solubility Issues | Use of old or wet DMSO. | Use fresh, anhydrous grade DMSO to prepare stock solutions as DMSO is hygroscopic. |
| Incorrect solvent for working solution. | For aqueous working solutions, ensure the final concentration of DMSO is low enough to maintain solubility. A protocol for an in vivo formulation involves a multi-step process with PEG300, Tween80, and ddH2O. |
Stability and Storage Summary
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve in an appropriate volume of fresh, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
Room Temperature Stability: Aliquot a portion of the stock solution into a clear glass vial and leave it at room temperature (20-25°C), protected from light.
-
Control Sample: Store an aliquot of the stock solution at -80°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a small sample from the room temperature vial and the control vial.
-
-
HPLC Analysis:
-
Dilute the samples from step 2 to a suitable concentration for HPLC analysis (e.g., 100 µM) using an appropriate mobile phase.
-
Inject the samples into an HPLC system equipped with a C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0) of the control sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics at room temperature.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Troubleshooting PF-04957325 In Vitro Experiments
Here is a technical support guide to help you troubleshoot why PF-04957325 may not be showing an effect in your in vitro experiments.
This guide provides answers to frequently asked questions and troubleshooting steps for researchers using the selective PDE8 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing an effect with this compound in my in vitro assay?
There are several potential reasons why this compound may not be showing the expected activity in your experiment. These can be broadly categorized into three areas: the biological system (your cells), the experimental protocol, and the compound itself.
Below is a troubleshooting workflow to help you identify the potential issue.
Q2: What is the mechanism of action for this compound?
This compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE8, this compound prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels. This in turn activates downstream signaling pathways, most notably Protein Kinase A (PKA).[3][4]
This compound is highly selective for PDE8A and PDE8B over other PDE families.
| Target | IC₅₀ (nM) | Reference |
| PDE8A | 0.7 | [1] |
| PDE8B | 0.3 | |
| Other PDE Isoforms | >1500 |
Q3: Is my cell line appropriate for studying the effects of this compound?
The effect of this compound is entirely dependent on the presence and functional importance of PDE8A or PDE8B in your chosen cell line. The inhibitor showed no effect on testosterone production in Leydig cells from PDE8A/B double-knockout mice, confirming its specificity.
Troubleshooting Steps:
-
Check the Literature: Determine if your cell line has been reported to express PDE8A or PDE8B.
-
Verify Expression: If the expression status is unknown, you should verify it experimentally using methods like qPCR or Western blotting.
-
Use a Positive Control: If possible, include a cell line known to respond to this compound, such as MA-10 Leydig cells, to validate your experimental setup and compound activity.
Q4: Are my experimental conditions optimal?
The concentration and duration of treatment are key parameters that determine cellular response.
| Application | Cell Line / System | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Steroidogenesis | MA-10 Leydig Cells | 30 - 1000 nM | 3 hours | Increased progesterone production | |
| T-Cell Adhesion | CD4+ T-cells | 0.1 - 1 µM | N/A | Inhibition of adhesion to endothelial cells | |
| Neuroinflammation | BV2 Microglia | 150 - 600 nM | N/A | Reversed pro-inflammatory response | |
| Breast Cancer Viability | Breast Cancer Cells | Not specified | 72 hours | Inhibition of cell migration |
Key Considerations:
-
Assay-Dependent Effects: this compound has shown differential effects on cellular functions. For example, it strongly inhibits T-cell adhesion but is over 100 times less efficient at suppressing T-cell proliferation compared to a PDE4 inhibitor. If your assay measures proliferation, you may see little to no effect.
-
Signaling Crosstalk: In some cellular contexts, the pool of cAMP regulated by PDE8 may work in conjunction with other PDEs. In Leydig cells, the effect of this compound on steroid production was synergistically potentiated when co-administered with a PDE4 inhibitor (rolipram). If inhibiting PDE8 alone is insufficient, consider if another PDE family, like PDE4, might play a dominant role in regulating cAMP in your system.
Q5: Could there be a problem with the compound's preparation or stability?
Yes, improper handling can lead to a loss of activity.
Recommendations:
-
Solvent Quality: this compound is typically dissolved in DMSO. It is critical to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.
-
Storage: Store the stock solution at -80°C.
-
Preparation: Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Detailed Experimental Protocol Example
Cell Viability / Migration Assay in Breast Cancer Cells
This protocol is adapted from methods used to assess the effect of this compound on breast cancer cells.
1. Cell Seeding:
-
Plate breast cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Compound Preparation and Treatment:
-
Dissolve this compound in fresh, anhydrous DMSO to make a concentrated stock solution.
-
Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle.
3. Incubation:
-
Incubate the plate at 37°C for 72 hours.
4. Viability Measurement (MTS Assay):
-
Prepare a combined solution of MTS (2 mg/mL) and PMS (0.92 mg/mL) at a 20:1 ratio immediately before use.
-
Add 20 µL of the MTS/PMS solution to each well.
-
Incubate the plate for an additional 2 hours at 37°C, protected from light.
-
Measure the absorbance of the formazan product at 492 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
Troubleshooting inconsistent results with PF-04957325
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04957325, a potent and selective inhibitor of phosphodiesterase 8 (PDE8).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent or no effect of this compound in my cell-based assays. What are the potential causes?
A1: Inconsistent results with this compound can arise from several factors related to compound handling, experimental setup, and cellular context. Here are the primary aspects to consider:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1][2] However, DMSO is hygroscopic and absorbing moisture can significantly reduce the solubility of the compound.[2] It is crucial to use fresh, high-quality DMSO for preparing stock solutions. Stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1] Avoid repeated freeze-thaw cycles. For in-vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.
-
Cellular Context and PDE8 Expression: The effect of this compound is dependent on the expression and activity of PDE8A and PDE8B in your specific cell type. Not all cell lines express PDE8 at functional levels. It is advisable to confirm PDE8 expression in your experimental model. For example, this compound treatment increases steroid production in wild-type Leydig cells but has no effect in PDE8A/B double-knockout cells, confirming its selectivity and dependence on the target.[1]
-
Differential Cellular Responses: this compound can elicit different responses depending on the cellular process being investigated. For instance, it has a robust effect on T-cell adhesion but is significantly less efficient at suppressing T-cell proliferation. This highlights the specific role of PDE8 in regulating distinct signaling pathways.
-
Synergistic Effects with Other Pathways: The effect of this compound can be potentiated by the simultaneous inhibition of other phosphodiesterases, particularly PDE4. Under basal conditions, co-treatment with this compound and the PDE4-selective inhibitor rolipram synergistically potentiates steroid production. Consider the potential interplay of different PDE isoforms in your experimental system.
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on published studies, here is a general guideline:
-
In Vitro Inhibition: The IC50 values for this compound are approximately 0.7 nM for PDE8A and 0.3 nM for PDE8B.
-
Cell-Based Assays: Effective concentrations in cell-based assays can range from the low nanomolar to the high nanomolar range. For example, in studies with BV2 microglial cells, concentrations of 150 nM, 300 nM, and 600 nM were used to investigate its effects on neuroinflammation.
-
In Vivo Studies: In animal models, dosages can vary. For instance, in mouse models of experimental autoimmune encephalomyelitis (EAE), subcutaneous injections of 10 mg/kg/dose three times daily or delivery via osmotic pumps at 15.5 mg/kg/day have been used.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are critical for maintaining the activity of this compound.
-
Storage of Powder: The solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or at -20°C for up to 1 year.
-
Preparation of Working Solutions: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Are there any known off-target effects of this compound?
A4: this compound is a highly selective inhibitor for PDE8A and PDE8B. The reported IC50 value against all other PDE isoforms is greater than 1.5 μM, indicating a high degree of selectivity. However, as with any pharmacological inhibitor, it is good practice to include appropriate controls in your experiments to rule out potential off-target effects. This could include using a structurally unrelated PDE8 inhibitor if available, or using genetic approaches like siRNA or knockout models to validate the pharmacological findings.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PDE8A) | 0.7 nM | |
| IC50 (PDE8B) | 0.3 nM | |
| IC50 (Other PDEs) | > 1.5 µM | |
| Effective Concentration (BV2 cells) | 150 - 600 nM | |
| In Vivo Dosage (EAE mouse model) | 10 mg/kg/dose (s.c.) or 15.5 mg/kg/day (osmotic pump) |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework. Specific parameters such as cell seeding density, treatment duration, and endpoint assays should be optimized for your particular experiment.
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Working Solution: On the day of the experiment, thaw a frozen aliquot of the this compound DMSO stock solution. Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours), depending on the specific assay and the biological process being investigated.
-
Endpoint Analysis: After the incubation period, perform your chosen endpoint analysis. This could include:
-
Western Blotting: To analyze the phosphorylation status of downstream targets like CREB or HSL.
-
ELISA: To quantify the levels of cytokines or other secreted factors.
-
Cell Adhesion or Migration Assays: To assess the effect on cell motility.
-
Proliferation Assays (e.g., MTS, BrdU): To measure the impact on cell proliferation.
-
Measurement of Steroid Production: For studies in steroidogenic cells.
-
Visualizations
Caption: PDE8 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Impact of using old DMSO on PF-04957325 activity
Welcome to the Technical Support Center for PF-04957325. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues encountered during experiments with this potent and selective PDE8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of 0.7 nM and 0.3 nM for PDE8A and PDE8B, respectively. By inhibiting PDE8, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes involved in neuroinflammation, memory, and steroidogenesis.[1][2][3][4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use freshly opened DMSO, as it is hygroscopic and can absorb moisture from the air, which may affect the stability of the compound. Stock solutions should be stored at -20°C or -80°C for long-term stability. One study suggests that stock solutions in DMSO can be stable for up to two years when stored at -80°C and for one year at -20°C.
Q3: Can I use DMSO that has been stored for a long time or has been opened multiple times?
A3: It is strongly advised to use fresh, anhydrous DMSO. Old or repeatedly opened DMSO can absorb significant amounts of water, which can lead to the degradation of dissolved compounds. While specific data on this compound is limited, studies on other small molecules have shown that the presence of water in DMSO can lead to hydrolysis and a decrease in compound potency over time.
Q4: What are the signs that my this compound activity might be compromised due to the use of old DMSO?
A4: The primary indicator of compromised this compound activity is a decrease or loss of its expected biological effect. This could manifest as:
-
A rightward shift in the IC50 curve (requiring a higher concentration to achieve 50% inhibition).
-
Reduced downstream signaling effects (e.g., decreased phosphorylation of CREB).
-
Inconsistent or non-reproducible results between experiments.
Troubleshooting Guide: Investigating Reduced this compound Activity
This guide provides a systematic approach to troubleshoot experiments where the activity of this compound is lower than expected, with a focus on the potential impact of the DMSO solvent.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating reduced this compound activity.
Step-by-Step Troubleshooting Protocol
-
Evaluate DMSO Quality:
-
Question: How old is your DMSO? Has the bottle been opened multiple times?
-
Action: If the DMSO is old (more than 6 months after opening) or has been frequently opened, it is a potential source of the problem. DMSO is hygroscopic and readily absorbs atmospheric water.
-
-
Prepare Fresh this compound Stock Solution:
-
Action: Prepare a new stock solution of this compound using a fresh, unopened bottle of anhydrous, high-purity DMSO. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air.
-
-
Perform a Control Experiment:
-
Action: Design an experiment to directly compare the activity of this compound from the old stock solution (dissolved in old DMSO) and the new stock solution (dissolved in fresh DMSO).
-
Recommendation: A dose-response curve to determine the IC50 value is the most definitive way to assess activity.
-
-
Compare the Activity:
-
Analysis: Analyze the results from the control experiment.
-
Expected Outcome: If the old DMSO was the culprit, you should observe a significant leftward shift in the IC50 curve for the this compound prepared in fresh DMSO, indicating restored potency.
-
Quantitative Data on this compound Stability (Illustrative)
| DMSO Condition | Storage Duration at 4°C | Assumed Water Content (%) | This compound Purity (%) (Hypothetical) | Resulting IC50 (nM) (Hypothetical) |
| Fresh Anhydrous DMSO | 0 weeks | < 0.1% | 99.5% | 0.7 |
| Old DMSO (opened multiple times) | 12 weeks | 5% | 85% | 5.2 |
| Old DMSO (opened multiple times) | 24 weeks | 10% | 70% | 15.8 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a PDE8A1 Activity Assay
This protocol is adapted from established methods for measuring phosphodiesterase activity.
Materials:
-
Recombinant human PDE8A1
-
³H-cAMP (radiolabeled cyclic AMP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
This compound serial dilutions (prepared in fresh, anhydrous DMSO and then diluted in Assay Buffer)
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and PDE8A1 enzyme.
-
Add serial dilutions of this compound or vehicle control (DMSO in Assay Buffer) to the reaction mixture.
-
Initiate the reaction by adding ³H-cAMP.
-
Incubate the reaction at 30°C for a fixed time (e.g., 15 minutes). The reaction should be in the linear range of the enzyme activity.
-
Terminate the reaction by adding a stop solution (e.g., 0.2 M ZnSO₄ followed by 0.2 M Ba(OH)₂ to precipitate the product, ³H-AMP).
-
Centrifuge the samples to pellet the precipitate.
-
Measure the radioactivity of the supernatant (unreacted ³H-cAMP) using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol allows for the assessment of this compound activity in a cell-based assay.
Materials:
-
Cell line expressing PDE8 (e.g., BV2 microglia)
-
This compound (prepared in fresh, anhydrous DMSO)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: The signaling pathway of this compound.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: PF-04957325 Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04957325. The following sections detail experimental protocols and address common issues encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a this compound sample?
A1: The primary methods for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These techniques provide information on the presence of impurities, confirm the compound's identity, and quantify its purity.
Q2: What is the expected molecular weight of this compound?
A2: The expected molecular weight of this compound is 400.38 g/mol .[1] This value is critical for mass spectrometry analysis.
Q3: What are some potential sources of impurities in a this compound sample?
A3: Potential sources of impurities can include residual starting materials from the synthesis, byproducts of the reaction, or degradation products formed during storage. The specific impurities will depend on the synthetic route and storage conditions.
Q4: How should I prepare a this compound sample for analysis?
A4: For HPLC and LC-MS analysis, dissolve the this compound sample in a high-purity solvent that is compatible with the mobile phase, such as acetonitrile or methanol. For NMR analysis, dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d.[2][3] Ensure the sample is fully dissolved to avoid issues with injection and analysis.
Purity Assessment Workflow
The following diagram outlines the general workflow for assessing the purity of a this compound sample.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of a this compound sample.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Data Presentation:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in Acetonitrile |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is designed to confirm the identity of this compound and identify potential impurities.
Methodology:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing compounds.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-1000.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 401.38. Analyze other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratios.
Data Presentation:
| Parameter | Recommended Condition |
| LC Method | See HPLC Protocol |
| Ionization | Electrospray (ESI), Positive Mode |
| Mass Range | m/z 100-1000 |
| Expected Ion | [M+H]⁺ = 401.38 |
¹H NMR for Structural Confirmation
This protocol provides a general procedure for acquiring a ¹H NMR spectrum to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and compare the chemical shifts, integrations, and coupling patterns to the expected structure of this compound.
Data Presentation:
| Parameter | Recommended Condition |
| Solvent | DMSO-d₆ |
| Concentration | 5-10 mg / 0.7 mL |
| Instrument | ≥ 400 MHz NMR |
| Experiment | 1D ¹H Spectrum |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column degradation. | Adjust mobile phase pH; Use a column with end-capping; Replace the column. |
| Peak Fronting | Sample overload; Sample solvent stronger than mobile phase. | Reduce the amount of sample injected; Dissolve the sample in the initial mobile phase. |
| Split Peaks | Column void or contamination; Co-elution of an impurity. | Replace the column; Check sample for purity by MS. |
| Ghost Peaks | Contamination in the mobile phase or injector carryover. | Use high-purity solvents; Implement a needle wash step. |
Mass Spectrometry Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal for [M+H]⁺ | Poor ionization; Low sample concentration; Instrument not calibrated. | Optimize ESI source parameters (e.g., capillary voltage, gas flow); Increase sample concentration; Calibrate the mass spectrometer. |
| Presence of Unexpected Ions | Formation of adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺); In-source fragmentation. | Use high-purity solvents and fresh mobile phase; Identify common adducts based on their mass difference from the expected ion; Reduce source fragmentation by lowering cone voltage. |
| Mass Inaccuracy | Instrument out of calibration. | Perform mass calibration using a known standard. |
NMR Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | Sample aggregation; Presence of paramagnetic impurities. | Use a different deuterated solvent; Filter the sample; Ensure the sample is fully dissolved. |
| Poor Shimming | Inhomogeneous magnetic field across the sample. | Re-shim the spectrometer on the sample; Ensure correct sample tube placement and solvent height. |
| Solvent Peak Obscuring Signals | Residual protons in the deuterated solvent. | Use a solvent with a higher degree of deuteration; If possible, choose a solvent where the residual peak does not overlap with signals of interest. |
References
Technical Support Center: PF-04957325 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-04957325 in cell viability and apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B.[1][2][3][4][5] By inhibiting PDE8, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA) and subsequently influences downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, which is involved in processes like inflammation, steroidogenesis, and cell migration.
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is typically provided as a powder. For cell-based assays, it is soluble in DMSO. A stock solution can be prepared in DMSO (e.g., 10 mM) and stored at -20°C for up to a year or -80°C for up to two years. When preparing working solutions, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Which cell viability assays are suitable for assessing the effects of this compound?
A3: Several assays can be used to evaluate the effects of this compound on cell viability and apoptosis. The choice of assay depends on the specific research question.
-
Metabolic Activity Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability. They are useful for assessing changes in cell proliferation.
-
Apoptosis Assays (Annexin V/PI staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
-
Caspase Activity Assays (Caspase-Glo® 3/7): This luminescent assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Troubleshooting Guides
Metabolic Assays (MTT/MTS)
Q: My absorbance readings in the MTT/MTS assay are too low or show high variability between replicates.
A: This can be due to several factors:
-
Low Cell Number: Ensure you have seeded an optimal number of cells per well. This should be determined empirically for your specific cell line and assay duration.
-
Insufficient Incubation Time: The incubation time with the MTT or MTS reagent may be too short for sufficient formazan production. Try increasing the incubation time.
-
Incomplete Solubilization of Formazan Crystals (MTT assay): Ensure complete dissolution of the formazan crystals by vigorous mixing or extending the incubation with the solubilization buffer.
-
Pipetting Errors: Inconsistent pipetting of cells, compound, or reagents can lead to high variability. Use calibrated pipettes and ensure thorough mixing of cell suspensions before plating.
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, which can affect cell growth and assay results. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Q: I am observing an unexpected increase in absorbance at high concentrations of this compound.
A: This could be due to:
-
Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal. To test for this, include control wells with the compound and MTT reagent in cell-free media.
-
Cellular Stress Response: At certain concentrations, the compound might induce a stress response that increases metabolic activity without necessarily increasing cell number. It is advisable to complement MTT/MTS assays with a direct measure of cell number or apoptosis.
Apoptosis Assays (Annexin V/PI)
Q: I am seeing a high percentage of Annexin V positive cells in my negative control group.
A: This may indicate:
-
Poor Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells can undergo spontaneous apoptosis.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently.
-
Incorrect Buffer Composition: Annexin V binding to phosphatidylserine is calcium-dependent. Ensure you are using a 1X binding buffer containing calcium.
Q: My cell populations (viable, apoptotic, necrotic) are not well-separated in the flow cytometry plot.
A: Consider the following:
-
Compensation Issues: If you are using a multi-color panel, ensure that your compensation settings are correctly adjusted to minimize spectral overlap between fluorochromes.
-
Delayed Analysis: Stained cells should be analyzed by flow cytometry as soon as possible (ideally within 4 hours) as prolonged incubation can affect cell viability and staining patterns.
-
Apoptosis Kinetics: Apoptosis is a dynamic process. The timing of your analysis after treatment is crucial. Perform a time-course experiment to identify the optimal time point for detecting apoptosis.
Caspase-Glo® 3/7 Assay
Q: My luminescence signal is weak or absent in my treated samples.
A: Potential causes include:
-
Suboptimal Assay Timing: Caspase activation is transient. A time-course experiment is essential to capture the peak of caspase-3/7 activity.
-
Insufficient Compound Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to induce apoptosis in your cell type.
-
Reagent Degradation: Ensure that the Caspase-Glo® reagent has been stored and prepared according to the manufacturer's instructions. Reconstituted reagent has a limited shelf life.
Q: I am observing high background luminescence in my negative control wells.
A: This could be due to:
-
Basal Caspase Activity: Some cell lines have a high basal level of caspase activity.
-
Serum in Culture Medium: Serum can contain components that contribute to background luminescence.
-
Plate Type: Use opaque, white-walled plates for luminescence assays to maximize signal and minimize crosstalk between wells.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| PDE8A | 0.7 |
| PDE8B | 0.3 |
| Data compiled from multiple sources. |
Table 2: Example of Experimental Parameters for Cell Viability Assays
| Assay | Cell Type | Seeding Density | Treatment Duration | Reagent Incubation | Detection |
| MTS | Breast Cancer Cells | Not specified | 72 hours | 2 hours | Absorbance at 492 nm |
| MTT | WEHI-164 | 5 x 10⁴ cells/well | 24 hours | 4 hours | Absorbance at 550-600 nm |
| Annexin V/PI | General | 1 x 10⁶ cells/mL | Varies | 15 minutes | Flow Cytometry |
| Caspase-Glo® 3/7 | General | <20,000 cells/well | Varies | 30 min - 3 hours | Luminescence |
Experimental Protocols
MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Flow Cytometry
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for plate-based cell viability assays.
Caption: A logical approach to troubleshooting assay issues.
References
Validation & Comparative
Confirming PF-04957325 Specificity for PDE8: A Comparison Guide Utilizing PDE8 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the phosphodiesterase 8 (PDE8) inhibitor, PF-04957325, in wild-type versus PDE8 knockout (KO) cells. The experimental data herein definitively demonstrates the high specificity of this compound for its target, PDE8, a critical aspect for its use as a research tool and its potential as a therapeutic agent.
Executive Summary
This compound is a potent and highly selective inhibitor of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterases PDE8A and PDE8B. Experimental evidence derived from studies using Leydig cells from PDE8A and PDE8B double knockout (PDE8A/B DKO) mice confirms that the cellular effects of this compound are mediated exclusively through its inhibition of PDE8. In wild-type (WT) cells, this compound effectively increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as Protein Kinase A (PKA) and subsequent physiological responses like steroidogenesis. Conversely, in PDE8A/B DKO cells, this compound exhibits no significant effect on these pathways, thereby validating its specificity. This guide presents the key data from these studies and provides detailed protocols for the experimental procedures used.
Data Presentation
The following tables summarize the quantitative data from studies comparing the effects of this compound and other PDE inhibitors on wild-type and PDE8 knockout cells.
Table 1: Specificity of this compound in Leydig Cells
| Cell Type | Treatment (3 hours) | Testosterone Production (relative to control) |
| Wild-Type (WT) | This compound (300 nM) | Increased |
| Wild-Type (WT) | Rolipram (20 µM, PDE4 inhibitor) | No significant change |
| Wild-Type (WT) | IBMX (50 µM, non-selective PDE inhibitor) | No significant change |
| PDE8A/B DKO | This compound (300 nM) | No effect |
| PDE8A/B DKO | Rolipram (20 µM, PDE4 inhibitor) | Increased |
| PDE8A/B DKO | IBMX (50 µM, non-selective PDE inhibitor) | Increased |
This table demonstrates that only this compound increases testosterone production in WT cells, and this effect is absent in cells lacking PDE8. In contrast, inhibitors of other PDEs (like the PDE4 inhibitor Rolipram) can increase steroidogenesis when PDE8 is absent.
Table 2: Effect of this compound on PKA Activity
| Cell Line | Treatment | PKA Substrate Phosphorylation (relative to control) |
| MA-10 Leydig Cells (WT) | This compound (300 nM) | Slight Increase |
| MA-10 Leydig Cells (WT) | This compound (300 nM) + Rolipram (20 µM) | Greatly Augmented |
| MA-10 Leydig Cells (WT) | Rolipram (20 µM) | No significant change |
This table shows that this compound leads to a modest increase in the activity of the cAMP-dependent protein kinase A (PKA). This effect is significantly enhanced when combined with a PDE4 inhibitor, suggesting that both PDE8 and PDE4 regulate the cAMP pool relevant to PKA activation.
Table 3: Inhibitor Selectivity Profile
| Inhibitor | Primary Target(s) | IC₅₀ Values |
| This compound | PDE8A, PDE8B | 0.7 nM (PDE8A), 0.2 nM (PDE8B), >1.5 µM for all other PDEs[1] |
| Rolipram | PDE4 | ~3-240 nM for various PDE4 subtypes[1] |
| IBMX | Non-selective PDE inhibitor | 13-50 µM for PDEs 1, 2, 3, 4, 5 (insensitive to PDE8)[2] |
This table highlights the high potency and selectivity of this compound for PDE8 isoforms compared to other commonly used PDE inhibitors.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental logic described in this guide.
Caption: PDE8 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Confirming this compound Specificity.
References
A Comparative Guide to PF-04957325 and Other Phosphodiesterase Inhibitors in T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitor PF-04957325 against other common PDE inhibitors, with a specific focus on their effects on T-cell proliferation. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Executive Summary
Phosphodiesterase inhibitors are a broad class of compounds that modulate intracellular signaling by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In T-cells, cAMP is a critical second messenger that generally acts to suppress activation and proliferation. This guide focuses on this compound, a highly potent and selective inhibitor of PDE8, and compares its activity with well-characterized PDE4 inhibitors, piclamilast and rolipram, in the context of T-cell proliferation.
Experimental evidence demonstrates a clear distinction in the effects of PDE8 and PDE4 inhibition on T-cell function. While this compound has a pronounced effect on T-cell adhesion, it is significantly less effective at inhibiting T-cell proliferation compared to PDE4 inhibitors.[1][2] Specifically, the PDE4-selective inhibitor piclamilast (PICL) is over 100 times more effective in suppressing T-cell proliferation than this compound.[1] This suggests distinct and non-redundant roles for PDE8 and PDE4 in regulating T-cell responses.
Data Presentation
Inhibitor Selectivity and Potency
The following table summarizes the in vitro inhibitory activity (IC50) of this compound, piclamilast, and rolipram against their target PDE enzymes. Lower IC50 values indicate greater potency.
| Inhibitor | Target PDE Family | Specific Isoform | IC50 (nM) | Reference |
| This compound | PDE8 | PDE8A | 0.7 | [2] |
| PDE8B | <0.3 | [2] | ||
| Other PDEs | >1500 | |||
| Piclamilast (RP 73401) | PDE4 | Cytosolic PDE4 | 1.5 ± 0.6 | |
| PDE4B | 0.041 | |||
| PDE4D | 0.021 | |||
| Rolipram | PDE4 | Cytosolic PDE4 | 313 ± 6.7 | |
| PDE4B | ~130 | |||
| PDE4D | ~240 |
T-Cell Proliferation Inhibition
| Inhibitor | Effect on T-Cell Proliferation | Key Findings | Reference |
| This compound | Weak inhibitor | - Over 100-times lower efficacy in suppressing anti-CD3 stimulated T-cell proliferation compared to piclamilast. - Did not significantly suppress T-cell proliferation in response to MOG35-55 antigen. | |
| Piclamilast (PICL) | Potent inhibitor | - Significantly more potent at inhibiting anti-CD3 stimulated T-cell proliferation compared to this compound at identical concentrations. - Profoundly inhibited T-cell proliferation in response to MOG35-55 antigen. | |
| Rolipram | Potent inhibitor | - Directly inhibits allogeneic T-cell proliferation. |
Experimental Protocols
In Vitro T-Cell Proliferation Assay (Anti-CD3 Stimulation)
This protocol outlines a general procedure for measuring the effect of PDE inhibitors on T-cell proliferation stimulated via the T-cell receptor (TCR) complex.
1. Cell Preparation:
-
Isolate primary T-cells (e.g., from human peripheral blood mononuclear cells [PBMCs] or mouse splenocytes) using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells.
-
Wash and resuspend the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Plate Coating:
-
Aseptically coat the wells of a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., clone OKT3 for human T-cells or 145-2C11 for mouse T-cells) at a concentration of 1-5 µg/mL in sterile phosphate-buffered saline (PBS).
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove any unbound antibody.
3. Cell Culture and Treatment:
-
Resuspend the T-cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of complete RPMI-1640 medium containing the desired concentration of the PDE inhibitor (e.g., this compound, piclamilast, or rolipram) or vehicle control (e.g., DMSO) to the respective wells. A soluble anti-CD28 antibody (1-2 µg/mL) can be added to the culture for co-stimulation.
-
Culture the cells for 72-96 hours in a humidified incubator at 37°C with 5% CO2.
4. Proliferation Assessment:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Prior to cell culture, label the T-cells with carboxyfluorescein succinimidyl ester (CFSE). After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
Mandatory Visualization
Caption: PDE Inhibitor Signaling in T-Cells.
Caption: T-Cell Proliferation Assay Workflow.
Caption: PDE Inhibitor Selectivity and Effects.
References
Validating the Inhibitory Effect of PF-04957325 on PDE8 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-04957325's performance in inhibiting phosphodiesterase 8 (PDE8) activity against other relevant PDE inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation and application of this potent and selective inhibitor.
Inhibitor Selectivity Profile
The inhibitory activity of this compound against PDE8A and PDE8B is exceptionally high, with IC50 values in the low nanomolar range, demonstrating its potency.[1][2] A comparison with other well-known PDE inhibitors highlights its remarkable selectivity for the PDE8 family. The data summarized in the table below illustrates the half-maximal inhibitory concentration (IC50) of various inhibitors against different PDE families. Lower IC50 values indicate greater potency.
| Inhibitor | PDE8A (nM) | PDE8B (nM) | PDE4 (nM) | Other PDEs (µM) |
| This compound | 0.7 [1][2] | 0.3 [1] | >1500 | >1.5 against all other PDE isoforms |
| Dipyridamole | 4500 | - | - | PDE5 (0.9), PDE6 (0.38), PDE10 (0.45), PDE11 (0.37) |
| Piclamilast (PICL) | - | - | 1 - 16 | PDE1 (>100), PDE2 (40), PDE3 (>100), PDE5 (14) |
| Rolipram | - | - | 2000 | PDE1 (>100), PDE2 (>100), PDE3 (100) |
| IBMX | Ineffective | Ineffective | 2-50 µM | Broad, but does not inhibit PDE8 |
Table 1: Comparative IC50 values of this compound and other PDE inhibitors. This table clearly demonstrates the high potency and selectivity of this compound for PDE8A and PDE8B compared to other inhibitors that target different PDE families or exhibit broader specificity.
Functional Comparison in Cellular Assays
Beyond enzymatic activity, the functional consequences of PDE inhibition in a cellular context are critical. The following table summarizes the differential effects of this compound and the PDE4 inhibitor Piclamilast (PICL) on key T-cell functions.
| Assay | This compound Effect | Piclamilast (PICL) Effect | Key Finding |
| T-cell Adhesion to Endothelial Cells | Suppresses firm attachment of effector CD4+ T cells. | Increases firm T-cell adhesion by ~20% and abrogates the inhibitory effect of this compound when co-administered. | PDE8 and PDE4 play opposing roles in regulating T-cell adhesion. |
| T-cell Proliferation (in response to anti-CD3 stimulation) | Weakly suppresses proliferation; over 100 times less efficient than PICL. | Strongly suppresses proliferation. | T-cell proliferation is more dependent on PDE4 activity than PDE8. |
Table 2: Functional comparison of this compound and Piclamilast in T-cell assays. This data highlights the specific role of PDE8 in regulating T-cell adhesion, a function distinct from the role of PDE4 in proliferation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Caption: PDE8A-Raf-1 Signaling Pathway.
Caption: Experimental Validation Workflow.
Experimental Protocols
In Vitro PDE Activity Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against PDE8 activity.
Materials:
-
Recombinant human PDE8A or PDE8B enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[3H]-cAMP (radiolabeled substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Snake venom nucleotidase
-
Scintillation fluid and counter
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in Assay Buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
PDE8 enzyme solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding [3H]-cAMP to each well.
-
Incubation: Incubate the plate at 30°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 30°C for 10 minutes.
-
Separation: Apply the reaction mixture to an ion-exchange resin column to separate the charged, unreacted [3H]-cAMP from the uncharged [3H]-adenosine product.
-
Quantification: Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the PDE8 activity.
T-Cell Adhesion Assay under Shear Flow
This protocol is designed to assess the effect of PDE inhibitors on the adhesion of activated T-cells to an endothelial cell monolayer under physiological shear stress.
Materials:
-
Human or mouse CD4+ T-cells
-
Endothelial cells (e.g., bEnd.3 mouse brain endothelial cells)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fibronectin
-
Fluorescent dye for T-cell labeling (e.g., Calcein-AM)
-
Test compound (this compound) and control inhibitors
-
Parallel-plate flow chamber system
-
Syringe pump
-
Inverted fluorescence microscope with a camera
Procedure:
-
Endothelial Monolayer Preparation: Culture endothelial cells to confluence on fibronectin-coated glass coverslips or plates that will fit into the flow chamber.
-
T-Cell Preparation and Labeling: Isolate and activate CD4+ T-cells (e.g., using anti-CD3/CD28 antibodies). Label the activated T-cells with a fluorescent dye according to the manufacturer's protocol.
-
Inhibitor Treatment: Pre-incubate the fluorescently labeled T-cells with the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Flow Chamber Assembly: Assemble the flow chamber with the endothelial cell monolayer.
-
T-Cell Perfusion: Perfuse the inhibitor-treated T-cells through the flow chamber at a constant physiological shear stress (e.g., 1.5 dyn/cm²) using a syringe pump.
-
Image Acquisition: Record videos of T-cell adhesion to the endothelial monolayer at multiple fields of view using the fluorescence microscope.
-
Data Analysis: Quantify the number of adherent T-cells per unit area. Adhesion can be categorized into transient (tethering and rolling) and firm (arrested) adhesion.
CD4+ T-Cell Proliferation Assay
This assay measures the impact of PDE inhibitors on T-cell proliferation following stimulation of the T-cell receptor (TCR).
Materials:
-
Isolated CD4+ T-cells
-
Culture medium (RPMI-1640 with 10% FBS, IL-2)
-
96-well flat-bottom culture plates
-
Anti-CD3 antibody (for plate coating)
-
Anti-CD28 antibody (soluble)
-
Test compound (this compound) and control inhibitors
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with PBS to remove unbound antibody.
-
T-Cell Labeling (if using CFSE): Label the isolated CD4+ T-cells with CFSE according to the manufacturer's protocol.
-
Cell Seeding and Treatment: Resuspend the T-cells in culture medium and add them to the anti-CD3 coated wells. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL). Add the test compounds at various concentrations.
-
Incubation: Culture the cells for 3-4 days at 37°C in a CO2 incubator.
-
Proliferation Measurement:
-
CFSE Method: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
[3H]-Thymidine Incorporation Method: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Quantify the extent of proliferation based on the CFSE dilution profiles or the amount of [3H]-thymidine incorporation. Compare the proliferation in the presence of inhibitors to the vehicle control.
Conclusion
This compound is a highly potent and selective inhibitor of PDE8. Experimental data clearly demonstrates its superior selectivity for PDE8 over other PDE families when compared to broader-spectrum inhibitors like dipyridamole and inhibitors of other PDE families such as piclamilast and rolipram. Functionally, this compound has been shown to play a specific role in regulating T-cell adhesion, a mechanism that is distinct from the primary role of PDE4 in T-cell proliferation. This makes this compound a valuable research tool for elucidating the specific functions of PDE8 in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a framework for the validation and further investigation of this compound and other PDE8 inhibitors.
References
A Researcher's Guide to Validating the Downstream Effects of PF-04957325 Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the downstream effects of PF-04957325, a potent and selective phosphodiesterase 8 (PDE8) inhibitor. This document outlines experimental protocols, presents comparative data with alternative treatments, and visualizes key signaling pathways and workflows.
This compound is a highly selective inhibitor of PDE8A and PDE8B, with IC50 values of 0.7 nM and 0.3 nM, respectively.[1][2] By inhibiting PDE8, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. The resulting increase in intracellular cAMP levels triggers a cascade of downstream signaling events, making the validation of these effects critical for understanding the compound's therapeutic potential in various contexts, including neuroinflammation, immune response, and steroidogenesis.
Comparative Analysis of this compound and Alternative cAMP-Modulating Agents
While this compound specifically targets PDE8, other phosphodiesterase inhibitors, such as those targeting PDE4, also lead to increased cAMP levels. Understanding the distinct and overlapping effects of these compounds is crucial for experimental design and interpretation.
| Compound | Target | IC50 | Key Downstream Effects | Reference |
| This compound | PDE8A, PDE8B | 0.7 nM, 0.3 nM | Attenuates neuroinflammation, modulates T-cell adhesion, potentiates steroidogenesis | [1][2][3] |
| Rolipram | PDE4 | ~1 µM | Potentiates steroidogenesis (synergistically with this compound), modulates neuroinflammation | |
| Piclamilast | PDE4 | ~1-10 nM | Suppresses T-cell proliferation, increases T-cell adhesion (in contrast to this compound) | |
| IBMX | Non-selective PDE inhibitor | ~2-50 µM | Broadly increases cAMP, potentiates steroidogenesis |
Validating Downstream Effects in Neuroinflammation and Alzheimer's Disease Models
In the context of neurodegenerative diseases like Alzheimer's, this compound has been shown to mitigate neuroinflammation and improve cognitive function. The primary signaling pathway implicated is the cAMP/PKA/CREB pathway.
Signaling Pathway
Caption: this compound inhibits PDE8, increasing cAMP and activating the PKA/CREB pathway.
Experimental Workflow
Caption: Workflow for validating neuroinflammatory effects of this compound.
Experimental Protocols
-
Western Blotting:
-
Lyse cells or homogenized brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-PDE8A, anti-p-CREB, anti-BDNF, anti-iNOS, anti-COX-2) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
ELISA for Cytokines and cAMP:
-
Collect cell culture supernatant or brain homogenate.
-
Use commercially available ELISA kits for IL-1β, IL-6, TNF-α, and cAMP according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
-
Behavioral Tests (Mice):
-
Y-maze: To assess spatial working memory. Record the sequence and number of arm entries over a set period.
-
Novel Object Recognition (NOR): To evaluate recognition memory. Measure the time spent exploring a novel object versus a familiar one.
-
Morris Water Maze (MWM): To test spatial learning and memory. Record the latency to find a hidden platform over several days.
-
Validating Downstream Effects on T-Cell Function
This compound has been shown to modulate T-cell adhesion, a critical step in the inflammatory response, by influencing the cAMP/PKA/Raf-1 signaling axis.
Signaling Pathway
Caption: this compound inhibits PDE8A, leading to PKA-mediated inhibitory phosphorylation of Raf-1 and reduced T-cell adhesion.
Experimental Workflow
Caption: Workflow for validating the effects of this compound on T-cell function.
Experimental Protocols
-
T-cell Adhesion Assay:
-
Coat microplate wells with ICAM-1 or culture endothelial cells to confluence.
-
Label isolated T-cells with a fluorescent dye (e.g., Calcein-AM).
-
Pre-treat T-cells with this compound or a vehicle control.
-
Add the treated T-cells to the coated or endothelial cell-lined wells and incubate.
-
Wash away non-adherent cells.
-
Quantify the fluorescence of the remaining adherent cells using a plate reader.
-
-
Flow Cytometry:
-
Treat isolated T-cells with this compound.
-
Stain the cells with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and adhesion molecules (e.g., LFA-1).
-
Analyze the cell populations and marker expression levels using a flow cytometer.
-
Validating Downstream Effects on Steroidogenesis
In steroidogenic cells, such as Leydig cells, this compound enhances hormone production by increasing cAMP levels, which in turn activates PKA and promotes the expression and activity of key steroidogenic proteins.
Signaling Pathway
Caption: this compound enhances steroidogenesis by increasing cAMP/PKA signaling, leading to HSL phosphorylation and increased StAR protein expression.
Experimental Workflow
Caption: Workflow for validating the effects of this compound on steroidogenesis.
Experimental Protocols
-
Steroidogenesis Assay:
-
Culture primary Leydig cells or a steroidogenic cell line (e.g., MA-10).
-
Treat cells with this compound, with or without a co-stimulant like hCG or forskolin.
-
Collect the culture medium after a specified incubation period.
-
Measure the concentration of the relevant steroid hormone (e.g., testosterone, progesterone) using an ELISA or radioimmunoassay (RIA) kit.
-
-
Western Blot for Steroidogenic Proteins:
-
Following treatment with this compound, lyse the cells.
-
Perform Western blotting as described previously, using primary antibodies against phospho-HSL (Ser660) and StAR protein.
-
By employing these detailed experimental protocols and understanding the underlying signaling pathways, researchers can effectively validate the downstream effects of this compound treatment in various biological systems, contributing to a deeper understanding of its therapeutic potential.
References
Western Blot Analysis: Confirming PF-04957325 Target Engagement in the PDE8/cAMP/CREB Pathway
A Comparative Guide for Researchers
This guide provides a comprehensive overview of Western blot analysis as a method to confirm target engagement of PF-04957325, a potent and selective inhibitor of phosphodiesterase 8 (PDE8). By examining the effects of this compound on the expression and phosphorylation of key proteins in the PDE8/cAMP/CREB signaling pathway, researchers can effectively validate its mechanism of action. This guide also presents a comparison with other phosphodiesterase inhibitors to highlight the selectivity and specific effects of this compound.
Comparative Analysis of PDE Inhibitor Effects
Western blot analysis reveals the distinct effects of different phosphodiesterase inhibitors on the PDE8/cAMP/CREB signaling pathway. This compound, as a selective PDE8 inhibitor, demonstrates a targeted reduction in the expression of its primary targets, PDE8A and PDE8B, and a corresponding increase in the phosphorylation of the downstream effector, CREB. In contrast, inhibitors with different selectivity profiles, such as the PDE4-selective inhibitor Rolipram and the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX), elicit different molecular responses.
| Inhibitor | Target(s) | Effect on PDE8A/PDE8B Expression | Effect on p-CREB/CREB Ratio |
| This compound | PDE8A, PDE8B | Dose-dependent decrease[1] | Dose-dependent increase[1] |
| Rolipram | PDE4 | No direct effect on PDE8A/B expression | Can increase p-CREB/CREB ratio |
| IBMX | Non-selective PDE inhibitor | No direct effect on PDE8A/B expression | Can increase p-CREB/CREB ratio |
Table 1: Comparative effects of various PDE inhibitors on key proteins in the PDE8/cAMP/CREB pathway as determined by Western blot analysis.
Quantitative Western Blot Data for this compound
A study investigating the effects of this compound on amyloid-β oligomer (AβO)-induced changes in BV2 microglial cells provides quantitative data on its target engagement. The study demonstrated that AβO incubation led to an upregulation of PDE8A and PDE8B, and a downregulation of the p-CREB/CREB ratio. Treatment with this compound effectively reversed these changes in a dose-dependent manner.[1]
| Treatment | PDE8A Expression (Normalized to Vehicle) | PDE8B Expression (Normalized to Vehicle) | p-CREB/CREB Ratio (Normalized to Vehicle) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| AβO | ~1.8 | ~1.6 | ~0.6 |
| AβO + this compound (150 nM) | ~1.5 | ~1.6 | ~0.7 |
| AβO + this compound (300 nM) | ~1.2 | ~1.5 | ~0.9 |
| AβO + this compound (600 nM) | ~0.9 | ~1.1 | ~1.1 |
Table 2: Quantitative analysis of the dose-dependent effects of this compound on PDE8A, PDE8B, and p-CREB/CREB levels in AβO-treated BV2 cells, as determined by Western blot. Data is approximated from the graphical representation in the cited study.[1]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated.
Caption: PDE8/cAMP/CREB signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis.
Experimental Protocols
The following is a detailed protocol for performing Western blot analysis to assess the effects of this compound on PDE8A and phosphorylated CREB (p-CREB) expression.
1. Cell Culture and Treatment:
-
Seed BV2 microglial cells (or other relevant cell lines) in 6-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Pre-treat cells with desired concentrations of this compound (e.g., 150, 300, 600 nM) or vehicle (DMSO) for 6 hours.[1]
-
Induce a cellular response if necessary (e.g., with 10 µM AβO for 24 hours).
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies and dilutions:
-
Rabbit anti-PDE8A (1:1000)
-
Rabbit anti-phospho-CREB (Ser133) (1:1000)
-
Rabbit anti-CREB (1:1000)
-
Mouse anti-β-actin (1:5000) (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (PDE8A, p-CREB) to the loading control (β-actin) and the total CREB for p-CREB.
-
Express the results as fold change relative to the control group.
References
A Comparative Guide to the Efficacy of PF-04957325 In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase-8 (PDE8) inhibitor, PF-04957325, with alternative therapeutic agents in preclinical models of multiple sclerosis (MS) and Alzheimer's disease (AD). The information is compiled from various in vitro and in vivo studies to aid researchers in evaluating its potential.
Executive Summary
This compound is a potent and selective inhibitor of PDE8 that has demonstrated significant efficacy in animal models of neuroinflammatory and neurodegenerative diseases. In the Experimental Autoimmune Encephalomyelitis (EAE) model of MS, this compound has been shown to ameliorate clinical signs of the disease, reduce central nervous system (CNS) inflammation, and decrease the accumulation of pathogenic T cells. In Alzheimer's disease models, this compound has been observed to improve cognitive function, reduce neuroinflammation, and modulate signaling pathways associated with learning and memory.
This guide compares the performance of this compound with other phosphodiesterase inhibitors, such as those targeting PDE4 and PDE5, as well as with established and experimental therapies for MS and AD. The comparative data, experimental protocols, and signaling pathway diagrams presented herein offer a comprehensive overview for researchers exploring novel therapeutic strategies for these debilitating neurological disorders.
In Vitro Efficacy: A Comparative Overview
The following table summarizes the in vitro effects of this compound in comparison to other relevant compounds.
| Compound | Target | Cell Type | Assay | Key Findings | IC50 / EC50 |
| This compound | PDE8A, PDE8B | CD4+ T cells | Adhesion Assay | Reduced firm attachment of effector T cells to endothelial cells.[1] | IC50: 0.7 nM (PDE8A), 0.3 nM (PDE8B)[2][3] |
| This compound | BV2 microglia | Cytokine Measurement | Suppressed AβO-induced production of IL-1β, IL-6, and TNF-α.[4][5] | 150-600 nM concentrations used in experiments. | |
| Rolipram | PDE4 | BV2 microglia | Cytokine Measurement | Reduced LPS-induced production of nitric oxide and TNF-α. | - |
| Piclamilast | PDE4 | CD4+ T cells | Adhesion Assay | Increased firm T cell adhesion to endothelial cells. | - |
| Sildenafil | PDE5 | - | - | In animal studies, shown to reduce amyloid-β levels. | - |
In Vivo Efficacy: Comparative Data in Disease Models
The tables below present a comparative summary of the in vivo efficacy of this compound and alternative treatments in EAE and Alzheimer's disease models.
Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment | Animal Model | Dosage | Administration Route | Key Efficacy Readouts |
| This compound | C57BL/6 mice (MOG35-55 induced) | 10 mg/kg (3x daily) or 15.5 mg/kg/day | Subcutaneous injection or osmotic pump | - Ameliorated clinical signs of EAE. - Reduced inflammatory lesion formation in the CNS. - Decreased accumulation of Th1 and Th17 cells in the spinal cord. |
| Rolipram | SJL mice | - | - | - Reduced clinical signs of EAE during initial and relapse phases. - Marked reduction of demyelination and inflammation. |
| TC3.6 (PDE7 Inhibitor) | SJL mice | - | - | - Prevented EAE with efficacy similar to Rolipram. - Reduced IL-17 levels and prevented CNS infiltration. |
| Fingolimod | EAE mice | 0.3 mg/kg/day | Oral gavage | - Significantly inhibited the elevation of EAE clinical scores. - Preserved synaptic transmission. |
| Interferon-β | EAE mice | - | - | - Ameliorates EAE by suppressing NLRP3 inflammasome activity. - Reduces total numbers of mononuclear and CD4+ T cells in the CNS. |
Alzheimer's Disease Models
| Treatment | Animal Model | Dosage | Administration Route | Key Efficacy Readouts |
| This compound | AβO-injected C57BL/6J mice & APP/PS1 mice | 0.1 or 1 mg/kg | Gavage | - Reversed cognitive impairments in Y-maze, NOR, and MWM tests. - Attenuated microglia activation and release of inflammatory factors. - Upregulated BDNF and restored synaptic function. |
| Rolipram | Aβ-injected rats | 0.1, 0.25, 0.5 mg/kg/day | Intraperitoneal injection | - Reversed Aβ-induced cognitive impairment. - Attenuated neuroinflammatory and apoptotic responses. |
| Sildenafil | APP/PS1 mice | - | - | - Improved memory and reduced amyloid plaque load and inflammation in animal models. |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the inhibition of PDE8, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates various downstream signaling pathways.
Caption: this compound signaling pathway.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the efficacy of compounds like this compound in EAE and Alzheimer's disease models.
Caption: EAE experimental workflow.
Caption: Alzheimer's experimental workflow.
Detailed Experimental Protocols
In Vitro T Cell Adhesion Assay
-
Cell Culture: Effector CD4+ T cells are isolated and cultured. Endothelial cell lines (e.g., bEnd.3) are grown to confluence on appropriate plates.
-
Treatment: T cells are pre-incubated with various concentrations of this compound, piclamilast, or vehicle control.
-
Adhesion: The treated T cells are then added to the endothelial cell monolayer and allowed to adhere under defined conditions (e.g., under shear stress in a flow chamber).
-
Quantification: Non-adherent cells are washed away, and the number of firmly attached T cells is quantified by microscopy or other imaging techniques.
In Vivo EAE Model
-
Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by subcutaneous immunization with an emulsion of myelin oligodendrocyte glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, representing the severity of paralysis.
-
Treatment: Upon the onset of clinical signs (e.g., a score of 1), mice are treated with this compound, a comparator drug, or vehicle control via the specified route and dosage.
-
Endpoint Analysis: At the end of the study, spinal cords and brains are collected for histopathological analysis of inflammation and demyelination. Splenocytes and CNS-infiltrating cells can be isolated for flow cytometric analysis of T cell populations and cytokine production.
In Vivo Alzheimer's Disease Model (AβO Injection)
-
Model Creation: Amyloid-beta oligomers (AβO) are prepared and stereotactically injected into the hippocampus of mice (e.g., C57BL/6J) to induce AD-like pathology and cognitive deficits.
-
Treatment: Following a recovery period, mice are treated daily with this compound, a comparator drug, or vehicle control via gavage for a specified duration (e.g., 21 days).
-
Behavioral Testing: A battery of behavioral tests is performed to assess cognitive function, including the Y-maze for spatial working memory, the novel object recognition (NOR) test for recognition memory, and the Morris water maze (MWM) for spatial learning and memory.
-
Biochemical and Histological Analysis: After behavioral testing, brain tissue is collected for analysis. This can include Western blotting to measure levels of proteins in signaling pathways (e.g., PDE8, cAMP, CREB, BDNF), ELISA to quantify inflammatory cytokines and Aβ levels, and immunofluorescence staining to visualize microglia activation.
Conclusion
This compound demonstrates considerable promise as a therapeutic agent for neuroinflammatory and neurodegenerative diseases, based on its performance in preclinical models. Its ability to modulate key signaling pathways and suppress detrimental inflammatory responses provides a strong rationale for further investigation. This guide highlights that while other PDE inhibitors and existing therapies also show efficacy, this compound's distinct mechanism of action as a PDE8 inhibitor may offer a unique therapeutic window. Direct, head-to-head comparative studies will be crucial in definitively positioning this compound within the landscape of potential treatments for multiple sclerosis and Alzheimer's disease. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting future studies in this area.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
PF-04957325: A Synergistic Approach to Modulating Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
PF-04957325, a potent and selective inhibitor of phosphodiesterase 8 (PDE8), has demonstrated significant synergistic effects when combined with other signaling pathway modulators, particularly in the context of steroidogenesis. This guide provides a comprehensive comparison of this compound's performance alone and in combination with other compounds, supported by experimental data, detailed protocols, and pathway visualizations.
Synergistic Potentiation of Steroidogenesis with PDE4 Inhibition
The most well-documented synergistic interaction of this compound is with inhibitors of phosphodiesterase 4 (PDE4), such as rolipram. Co-administration of this compound and a PDE4 inhibitor leads to a dramatic potentiation of steroid production in Leydig cells, far exceeding the effect of either compound alone.[1][2][3][4][5]
Quantitative Analysis of Synergistic Steroid Production
The synergistic effect on steroidogenesis has been quantified in murine MA-10 Leydig cells. Treatment with this compound alone results in a modest increase in progesterone production. However, the addition of a PDE4 inhibitor like rolipram or the non-selective PDE inhibitor IBMX, which also inhibits PDE4, leads to a substantial, synergistic increase in progesterone levels.
| Treatment Group | Fold Increase in Progesterone Production (relative to control) |
| This compound (300 nM) | ~6-fold |
| Rolipram (20 µM) | No significant effect alone |
| This compound (300 nM) + Rolipram (20 µM) | ~19-fold |
| This compound (300 nM) + IBMX (50 µM) | ~13-fold |
Note: IBMX is a non-selective PDE inhibitor that also targets PDE4. The data with the selective PDE4 inhibitor rolipram provides more specific evidence for the PDE4-PDE8 synergy.
Mechanism of Synergy: Targeting Different cAMP Pools
The synergistic effect of inhibiting both PDE8 and PDE4 stems from their distinct roles in regulating intracellular cyclic adenosine monophosphate (cAMP) levels within specific cellular compartments.
-
PDE8 , with its high affinity for cAMP, is thought to control basal and localized pools of cAMP, particularly within the mitochondria where PDE8A is predominantly located.
-
PDE4 isoforms regulate a broader, cytosolic pool of cAMP.
By inhibiting both enzymes simultaneously, a more substantial and sustained elevation of total intracellular cAMP is achieved. This leads to a greater activation of Protein Kinase A (PKA), a key downstream effector of cAMP. Activated PKA then phosphorylates and activates crucial proteins involved in steroidogenesis, including Hormone-Sensitive Lipase (HSL) and Steroidogenic Acute Regulatory Protein (StAR), ultimately driving increased steroid synthesis.
Signaling Pathway Diagram
Caption: Synergistic inhibition of PDE4 and PDE8A in Leydig cells.
Experimental Protocols
In Vitro Steroidogenesis Assay in MA-10 Leydig Cells
Objective: To quantify the synergistic effect of this compound and rolipram on progesterone production in MA-10 mouse Leydig cells.
Methodology:
-
Cell Culture: MA-10 cells are cultured in RPMI 1640 medium supplemented with 15% horse serum. For experiments, cells are plated in 24-well plates at a density of 8.0 x 10^4 cells/well and grown for 48 hours.
-
Serum Starvation: Prior to treatment, the culture medium is removed, and cells are washed twice with serum-free RPMI 1640 medium. Cells are then incubated in serum-free RPMI 1640 for 3 hours at 37°C.
-
Compound Treatment: The medium is replaced with fresh RPMI 1640 medium containing the vehicle (DMSO) or the respective PDE inhibitors. The final concentrations used are 300 nM for this compound and 20 µM for rolipram. Cells are incubated for 3 hours.
-
Steroid Measurement: Following incubation, the culture medium is collected. The concentration of progesterone in the medium is determined using a specific radioimmunoassay (RIA).
-
Data Analysis: Progesterone levels are normalized to the total protein content of the cells in each well. The results are expressed as fold-change relative to the vehicle-treated control group.
Experimental Workflow
Caption: Workflow for in vitro steroidogenesis synergy assay.
Comparison with Other Potential Synergistic Partners
Currently, the most robust and well-characterized synergistic partner for this compound is the class of PDE4 inhibitors. While this compound has been investigated in other contexts, such as neuroinflammation and T-cell function, the synergistic effects with other classes of compounds in these areas are not as extensively documented as the synergy with PDE4 inhibitors in steroidogenesis.
Conclusion
The combination of this compound with a PDE4 inhibitor represents a compelling example of synergistic drug action. By targeting distinct, compartmentalized pools of cAMP, this combination achieves a significantly greater biological response than what can be attained with either agent alone. This guide provides the foundational data and methodologies for researchers interested in exploring the synergistic potential of this compound in their own studies. The detailed protocols and pathway diagrams offer a clear framework for designing and interpreting experiments aimed at further elucidating the synergistic interactions of this potent PDE8 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling PF-04957325
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of PF-04957325, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective PDE8 inhibitor. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment. The following procedures are based on general best practices for handling novel research chemicals and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and local regulations.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specific Recommendation |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. |
| Body Protection | A fully fastened laboratory coat. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the compound outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe and controlled experimental environment.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Designate a specific area for the handling of this compound to contain any potential spills.
-
Assemble all necessary equipment, including weighing paper, spatulas, and appropriately labeled containers, within the fume hood.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within the chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper and dedicated, clearly labeled utensils.
-
Immediately and securely close the primary container after dispensing the desired amount.
3. Dissolution:
-
When preparing solutions, add the solvent to the weighed compound slowly to prevent splashing.
-
If sonication or vortexing is required to aid dissolution, ensure the container is tightly sealed.
-
Clearly label the final solution with the compound name, concentration, solvent, and date of preparation.
4. Storage:
-
Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Stock solutions should be stored in clearly labeled, sealed vials at appropriate temperatures as recommended by the supplier (typically -20°C or -80°C).
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance on the disposal of this chemical.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
